3-Benzoyl-5-hydroxyflavone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50634-02-1 |
|---|---|
Molecular Formula |
C22H14O4 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3-benzoyl-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C22H14O4/c23-16-12-7-13-17-18(16)21(25)19(20(24)14-8-3-1-4-9-14)22(26-17)15-10-5-2-6-11-15/h1-13,23H |
InChI Key |
IDCWYWHOWNUUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=CC=C3O2)O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic and Structural Elucidation of 3-Benzoyl-5-hydroxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Benzoyl-5-hydroxyflavone, a synthetic flavonoid derivative. The information detailed herein is essential for the structural confirmation, purity assessment, and further investigation of this compound in research and development settings. This document collates available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside the experimental protocols for data acquisition.
Spectroscopic Data
The structural integrity of this compound is established through a combination of spectroscopic techniques. While a complete dataset comprising ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this specific molecule is not available in a single source, this guide compiles the verified data and provides context from closely related analogs where necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data:
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The reported ¹H NMR data for this compound is presented in Table 1.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.5 (s, 1H) | singlet | 5-OH | |
| 8.20-7.20 (m, 13H) | multiplet | Aromatic-H |
¹³C NMR Data:
As of the latest literature search, specific ¹³C NMR data for this compound has not been reported. However, based on the known chemical shifts for the parent 5-hydroxyflavone structure and related benzoylated flavonoids, theoretical predictions and comparative analysis with similar structures can provide estimated chemical shifts.
Note: The absence of reported ¹³C NMR data highlights a gap in the complete spectroscopic characterization of this molecule and presents an opportunity for further research.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Specific experimental IR data for this compound is not currently available in the reviewed literature. However, the expected characteristic absorption bands can be predicted based on its chemical structure, which includes hydroxyl, carbonyl, and aromatic functionalities.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H (hydroxyl) stretching |
| ~1650 | C=O (flavone C4-carbonyl) stretching |
| ~1610 | C=O (benzoyl carbonyl) stretching |
| 1600-1450 | C=C (aromatic) stretching |
| ~1250 | C-O (ether) stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The electron impact mass spectrum of this compound has been reported.
Mass Spectrometry Data:
| m/z | Relative Intensity (%) | Proposed Fragment |
| 342 | 100 | [M]⁺ |
| 324 | 15 | [M - H₂O]⁺ |
| 237 | 80 | [M - C₆H₅CO]⁺ |
| 105 | 95 | [C₆H₅CO]⁺ |
| 77 | 60 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented.
Synthesis of this compound
The synthesis of this compound is achieved through the acylation of 5-hydroxyflavone. A typical procedure involves the following steps:
-
Preparation of the starting material: 5-hydroxyflavone is dissolved in a suitable aprotic solvent, such as dry pyridine.
-
Acylation: Benzoyl chloride is added dropwise to the solution of 5-hydroxyflavone at room temperature with constant stirring.
-
Reaction monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold dilute hydrochloric acid to precipitate the product.
-
Purification: The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
NMR Spectroscopy
For the acquisition of NMR spectra of flavonoid compounds, the following general protocol is typically followed:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum. Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
A standard procedure for obtaining the IR spectrum of a solid flavonoid sample is as follows:
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound was obtained using the following method:
-
Ionization Method: Electron Impact (EI) ionization was used.
-
Instrumentation: The analysis was performed on a double-focusing mass spectrometer.
-
Sample Introduction: The sample was introduced via a direct insertion probe.
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak and various fragment ions, which are analyzed to confirm the structure.
Workflow and Logical Relationships
The process of spectroscopic analysis for a compound like this compound follows a logical workflow to ensure accurate structural elucidation and characterization.
Caption: Workflow for the Synthesis and Spectroscopic Characterization of this compound.
The Biological Activity of 3-Benzoyl-5-hydroxyflavone Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have long been recognized for their broad spectrum of biological activities. Among these, the flavone subclass has attracted significant attention for its potential therapeutic applications, particularly in the realm of cancer chemotherapy and enzyme inhibition. A specific and synthetically intriguing subgroup, the 3-benzoyl-5-hydroxyflavone derivatives, presents a unique structural scaffold that is anticipated to confer distinct pharmacological properties. The presence of a benzoyl group at the 3-position of the flavone core, combined with a hydroxyl group at the 5-position, offers key pharmacophoric features that can influence molecular interactions with biological targets. This technical guide aims to provide an in-depth overview of the current, albeit limited, understanding of the biological activities of this compound derivatives, with a focus on their potential as anticancer agents and enzyme inhibitors.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through multi-step chemical processes. A common strategy involves the Baker-Venkataraman rearrangement, a key reaction in flavonoid synthesis. The general synthetic approach is outlined below:
This synthetic route allows for the introduction of various substituents on both the A and B rings of the flavone scaffold, as well as on the 3-benzoyl moiety, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Biological Activities and Quantitative Data
While extensive research specifically targeting this compound derivatives is limited, preliminary studies on closely related 3-benzoylflavones indicate promising biological potential, particularly in the areas of anticancer and anti-inflammatory activities. The data presented below is for a substituted 3-benzoylflavone and serves as a representative example of the potential activities of this class of compounds.
Table 1: Biological Activity of a Substituted 3-Benzoylflavone Derivative
| Biological Activity | Assay Model | Endpoint | Result |
| Antioxidant | DPPH radical scavenging | IC50 | 19.75 µg/ml |
| Anti-inflammatory | Carrageenan-induced rat paw edema | % reduction in edema | 83.75 ± 5.30 % |
| Cytotoxicity | Brine Shrimp Lethality Assay | IC50 | 0.45 mg/ml |
| Anticancer | NCI-60 cell line screen | Active against | Renal cancer cell line UO-31 |
Note: The specific substitutions on the flavone core are not detailed in the source material.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for key biological assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced, leading to a decrease in absorbance.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well microplate, add a series of dilutions of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) x 100
-
The IC50 value (the concentration that inhibits cell growth by 50%) is determined from a dose-response curve.
Potential Signaling Pathways
Based on the known mechanisms of action of other flavonoids, this compound derivatives are hypothesized to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.
It is proposed that this compound derivatives may inhibit the activity of key kinases such as PI3K and Akt, leading to the downstream suppression of cell survival signals and the induction of apoptosis in cancer cells.
Conclusion and Future Directions
The structural features of this compound derivatives suggest a high potential for significant biological activity. While current research specifically on this subclass is in its nascent stages, preliminary data from related compounds are encouraging. Future research should focus on the synthesis and biological evaluation of a diverse library of these derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be instrumental in determining the therapeutic potential of this compound derivatives and advancing them as lead compounds in drug discovery programs.
Navigating the Physicochemical Landscape of 3-Benzoyl-5-hydroxyflavone: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-benzoyl-5-hydroxyflavone, a synthetic flavonoid derivative. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a framework for its characterization by leveraging data from its core structure, 5-hydroxyflavone, and outlining detailed methodologies for its empirical evaluation. This guide serves as a foundational resource for researchers engaged in the preclinical and formulation development of flavonoid-based therapeutic agents, offering robust protocols for determining crucial physicochemical parameters.
Introduction
Flavonoids represent a diverse class of polyphenolic compounds widely recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. The efficacy and bioavailability of these compounds are intrinsically linked to their solubility and stability. This compound, a derivative of the flavone backbone, is a compound of interest for further investigation. Understanding its solubility in various solvent systems and its stability under different environmental conditions is paramount for its development as a potential therapeutic agent.
While specific experimental data on this compound is scarce in publicly available literature, a 1997 study confirmed its synthesis and characterized its mass spectra. This guide will, therefore, extrapolate potential properties from its parent compound, 5-hydroxyflavone, and provide detailed experimental protocols to empower researchers to determine the precise solubility and stability profiles of this compound.
Physicochemical Properties of the Core Structure: 5-Hydroxyflavone
To infer the potential characteristics of this compound, it is instructive to examine the properties of its structural precursor, 5-hydroxyflavone.
Solubility of 5-Hydroxyflavone
Flavonoids, in general, exhibit poor aqueous solubility due to their largely hydrophobic aromatic structures. 5-hydroxyflavone is known to be practically insoluble in water but shows solubility in organic solvents. The presence of the hydroxyl group at the 5-position can slightly enhance polarity compared to the unsubstituted flavone backbone.
Table 1: Reported Solubility of 5-Hydroxyflavone
| Solvent | Solubility | Reference |
| Water | Poor/Limited | [1] |
| Organic Solvents | Soluble | [1] |
Note: Quantitative solubility data for 5-hydroxyflavone in a range of pharmaceutically relevant solvents is not extensively reported in the literature. The addition of a benzoyl group at the 3-position in this compound is expected to increase the molecule's lipophilicity, likely resulting in even lower aqueous solubility and potentially altered solubility in organic solvents.
Stability of 5-Hydroxyflavone
The stability of flavonoids is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The 5-hydroxy group can participate in chelation with metal ions, which can influence its stability.
No specific quantitative stability data for 5-hydroxyflavone under various stress conditions was found in the reviewed literature. However, general knowledge of flavonoids suggests that they can be susceptible to degradation in alkaline conditions and upon exposure to UV light.
Experimental Protocols for the Determination of Solubility and Stability
The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound.
Solubility Determination
A common and reliable method for determining the solubility of a compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
3.1.1. Shake-Flask Solubility Protocol
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The filtered solution is then appropriately diluted and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.
Table 2: Example HPLC-UV Method Parameters for Flavonoid Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV-Vis spectral scan of this compound |
This is a general method and should be optimized and validated for this compound.
3.1.2. Data Presentation
The solubility data should be compiled in a clear, tabular format for easy comparison.
Table 3: Template for Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| DMSO | 25 | ||
| Water | 37 | ||
| PBS (pH 7.4) | 37 | ||
| Ethanol | 37 | ||
| Methanol | 37 | ||
| Acetone | 37 | ||
| DMSO | 37 |
Stability Studies (Forced Degradation)
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[2][3] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[2]
3.2.1. Forced Degradation Protocol
A stock solution of this compound is prepared and subjected to the following stress conditions:
-
Acidic Hydrolysis: Treat with 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours).[4][5]
-
Basic Hydrolysis: Treat with 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.[4][5]
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[5]
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 60-80°C).[5]
-
Photolytic Degradation: Expose a solution to UV light in a photostability chamber.
Samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
3.2.2. Data Presentation
The results of the forced degradation studies should be summarized in a table.
Table 4: Template for Forced Degradation Data of this compound
| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 N HCl (60°C) | 2 | |||
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH (60°C) | 2 | |||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 2 | |||
| 8 | ||||
| 24 | ||||
| Thermal (80°C) | 24 | |||
| 48 | ||||
| Photolytic (UV) | 24 | |||
| 48 |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for shake-flask solubility determination.
Caption: Workflow for forced degradation (stability) studies.
Conclusion
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Presumed Mechanism of Action of 3-Benzoyl-5-hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific biological activities of 3-Benzoyl-5-hydroxyflavone is limited in publicly available literature. This guide, therefore, presents a putative mechanism of action based on the well-documented activities of structurally related flavonoids, including 3-hydroxyflavones, 5-hydroxyflavones, and other benzoyl-substituted flavones. The information herein is intended to serve as a foundational resource to guide future research and drug development efforts.
Core Structural Features and Predicted Bioactivities
This compound belongs to the flavonoid class of polyphenolic secondary metabolites, which are widely recognized for their diverse pharmacological properties.[1][2] The core structure, a 2-phenyl-1-benzopyran-4-one backbone, is adorned with a hydroxyl group at the 5-position and a benzoyl group at the 3-position. These substitutions are predicted to significantly influence its biological effects. The hydroxyl group at the 5-position is a common feature in many biologically active flavonoids, while the 3-benzoyl group is a less common but important modification that can confer unique properties. Based on the activities of related compounds, the primary mechanisms of action of this compound are likely to encompass anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[3][4][5]
Caption: Chemical structure of this compound.
Quantitative Data on Related Flavonoids
The following table summarizes the reported in vitro biological activities of various flavones that are structurally related to this compound. This data provides a comparative basis for predicting the potential potency of the target compound.
| Compound | Assay/Target | Cell Line/System | Activity (IC50) | Reference |
| 3-Benzoyl flavone derivative | Antioxidant (DPPH) | Cell-free | 19.75 µg/ml | [3] |
| 3-Benzoyl flavone derivative | Cytotoxicity | Brine Shrimp Nauplii | 0.45 mg/ml | [3] |
| Amino-substituted flavone (10j) | p56lck tyrosine kinase | In vitro | 18 µM | [3] |
| Amino-substituted flavone (10a) | EGFr tyrosine kinase | In vitro | 8.7 µM | [3] |
| Amino-substituted flavone (10m) | EGFr tyrosine kinase | In vitro | 7.8 µM | [3] |
| Amino-substituted flavone (10a) | p60v-src tyrosine kinase | In vitro | 28.8 µM | [3] |
| Amino-substituted flavone (10m) | p60v-src tyrosine kinase | In vitro | 38.4 µM | [3] |
| 3',4',5'-Trimethoxy flavonoid benzimidazole derivative (15) | Antiproliferative | MGC-803 | 20.47 ± 2.07 µM | [6] |
| 3',4',5'-Trimethoxy flavonoid benzimidazole derivative (15) | Antiproliferative | MCF-7 | 43.42 ± 3.56 µM | [6] |
| 3',4',5'-Trimethoxy flavonoid benzimidazole derivative (15) | Antiproliferative | HepG-2 | 35.45 ± 2.03 µM | [6] |
| 3',4',5'-Trimethoxy flavonoid benzimidazole derivative (15) | Antiproliferative | MFC | 23.47 ± 3.59 µM | [6] |
| 5,3'-Dihydroxyflavone | α-Amylase Inhibition | In vitro | 1.2 ± 0.1 µM | [7] |
| 7,3'-Dihydroxyflavone | α-Amylase Inhibition | In vitro | 1.4 ± 0.1 µM | [7] |
| 7-Hydroxy-3',4',5',6-tetramethoxyflavone | Antioxidant (ABTS) | Cell-free | 6.3 µM | [7] |
| 7-Hydroxy-3',4',5',6-tetramethoxyflavone | Antioxidant (DPPH) | Cell-free | 5.2 µM | [7] |
| 7,3'-Dihydroxyflavone | Cytotoxicity | HCT116 | 4.6 µM | [7] |
Predicted Mechanisms of Action
Flavonoids are well-established as potent antioxidants and anti-inflammatory agents.[8] Their antioxidant capacity is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cellular components.[1][9] The hydroxyl group at the 5-position in this compound is expected to contribute to this activity. Furthermore, some substituted 3-benzoyl flavones have demonstrated significant antioxidant potential.[3] The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases and lipoxygenases, and the modulation of signaling pathways like the NF-κB pathway.[8] A study on a substituted 3-benzoyl flavone showed a significant reduction in edema in a carrageenan-induced rat paw edema model, indicating potent anti-inflammatory action.[3]
Caption: Putative antioxidant mechanism of this compound.
The anti-cancer properties of flavonoids are a major area of research.[10] They can exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[11][12] Structurally similar compounds, such as 3',4',5'-trimethoxy flavonoid benzimidazole derivatives, have shown potent antiproliferative activity against various cancer cell lines, including human gastric cancer (MGC-803), breast cancer (MCF-7), and hepatoma (HepG-2) cells.[6] It is plausible that this compound could also exhibit cytotoxic effects on cancer cells. The underlying mechanism may involve the modulation of key signaling pathways that regulate cell cycle and apoptosis, such as the MAPK/ERK/JNK pathway.[11]
Caption: Experimental workflow for assessing anti-cancer activity.
Flavonoids have demonstrated considerable potential in the field of neuroprotection.[13][14] Their ability to cross the blood-brain barrier allows them to exert their effects directly within the central nervous system. The neuroprotective actions of flavonoids are thought to be mediated by their antioxidant and anti-inflammatory properties, as well as their ability to modulate neuronal signaling pathways.[4] For instance, some flavonoids can protect neurons from injury induced by neurotoxins and suppress neuroinflammation.[13] Given that fluorinated derivatives of 3',4',5'-trihydroxyflavone have shown conserved neuroprotective activity, it is reasonable to hypothesize that this compound may also possess neuroprotective properties.[5]
Caption: Proposed neuroprotective signaling pathways modulated by flavonoids.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in elucidating the precise mechanism of action of this compound.
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[16][18]
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][18]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
This assay is used to determine the inhibitory activity of a compound against a specific protein kinase.[19][20][21]
-
Reagent Preparation: Prepare the assay buffer, kinase, substrate (peptide or protein), ATP, and the test compound (this compound) at the desired concentrations.
-
Assay Reaction: In a 96-well plate, add the kinase and the test compound at various concentrations.[20] Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP).[20]
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 60 minutes).[20]
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as 2% (v/v) H3PO4.[20]
-
Detection: The method of detection depends on the assay format. For radiometric assays, the phosphorylated substrate is captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter.[20] For fluorescence- or luminescence-based assays, the signal is read using a plate reader.[22]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
This assay is used to study the effect of a compound on the transcriptional activity of a specific gene promoter.[23][24][25][26]
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of the promoter of interest and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[27]
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound.
-
Cell Lysis: After the desired treatment period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[23]
-
Luciferase Activity Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate to the cell lysate and measure the luminescence. Then, add a stop reagent that quenches the firefly luciferase activity and simultaneously activates the Renilla luciferase, and measure the second luminescence.[23]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in promoter activity in the treated cells compared to the untreated control.
Western blotting is a technique used to detect specific proteins in a sample and to analyze their expression levels.[28][29][30][31]
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling them in SDS-PAGE sample buffer. Separate the proteins based on their molecular weight by running them on a polyacrylamide gel.[30]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[31]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated forms of signaling proteins like Akt, ERK, or p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[29]
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet widely available, the extensive body of research on structurally related flavonoids provides a strong basis for predicting its biological activities. It is hypothesized that this compound will exhibit antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. The provided experimental protocols offer a roadmap for the systematic investigation of these potential activities and the elucidation of the underlying molecular mechanisms. Further research is warranted to fully characterize the pharmacological profile of this compound and to evaluate its potential as a therapeutic agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 14. What Happens to Your Body When You Eat Cacao [verywellhealth.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. caymanchem.com [caymanchem.com]
- 23. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 24. opentrons.com [opentrons.com]
- 25. static.fishersci.eu [static.fishersci.eu]
- 26. Luciferase Assay to Study the Activity of a Cloned Promoter DNA Fragment | Springer Nature Experiments [experiments.springernature.com]
- 27. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
- 29. m.youtube.com [m.youtube.com]
- 30. youtube.com [youtube.com]
- 31. Western Blot Video Protocol | Proteintech Group [ptglab.com]
In Vitro Antioxidant Activity of 3-Benzoyl-5-hydroxyflavone and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which play a crucial role in mitigating oxidative stress implicated in numerous pathological conditions. Within this class, 5-hydroxyflavones and their derivatives are of particular interest due to their structural features that suggest potent free-radical scavenging and metal-chelating abilities. This technical guide provides an in-depth overview of the in vitro antioxidant activity of 3-Benzoyl-5-hydroxyflavone and its related analogs. While specific quantitative data for this compound is limited in publicly accessible literature, this document consolidates the available information on structurally related compounds and provides detailed experimental protocols for the evaluation of their antioxidant potential. Furthermore, it delves into the potential molecular mechanisms, such as the activation of the Nrf2 signaling pathway, and provides visual workflows to guide future research in this area.
Introduction to 5-Hydroxyflavones as Antioxidants
The antioxidant activity of flavonoids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The arrangement and number of hydroxyl groups, as well as other structural features, significantly influence their antioxidant capacity. The 5-hydroxy-4-keto chelating site in the C ring of flavonoids is known to contribute to their free radical scavenging activity. The introduction of a benzoyl group at the 3-position of the 5-hydroxyflavone scaffold presents an interesting chemical modification, the impact of which on the overall antioxidant potential warrants thorough investigation.
Quantitative Antioxidant Activity Data
Specific, peer-reviewed data on the in vitro antioxidant activity of this compound is scarce. However, a study on a "substituted 3-benzoyl flavone" has reported significant antioxidant potential.[1] The exact substitution pattern of this compound was not specified in the available abstract. Below is a summary of the available data for this related compound and other relevant flavones.
| Compound/Extract | Assay | IC50/EC50 Value | Reference |
| Substituted 3-benzoyl flavone | DPPH Radical Scavenging | 19.75 µg/mL | [1] |
| 3-hydroxyflavone | DPPH Radical Scavenging | 650 µg/mL | [2] |
| 3-methoxyflavone | DPPH Radical Scavenging | 830 µg/mL | [2] |
| 3-acetoxyflavone | DPPH Radical Scavenging | 1000 µg/mL | [2] |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the activity of the free radical. A lower IC50 value indicates a higher antioxidant activity. The data for 3-hydroxy, 3-methoxy, and 3-acetoxy flavones are provided for comparative purposes to illustrate the effect of substitution at the 3-position on the flavone core.
Experimental Protocols for In Vitro Antioxidant Assays
A comprehensive evaluation of the antioxidant potential of a compound requires the use of multiple assays that measure different aspects of its antioxidant activity. Below are detailed protocols for four commonly used in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Test compound (this compound or analog)
-
Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)
-
96-well microplate reader or a UV-Vis spectrophotometer
-
Micropipettes
-
-
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of test compound and standard solutions: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well plate, add 100 µL of the various concentrations of the test compound or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the test compound/standard solution.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/standard.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound/standard to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
Test compound
-
Positive control (e.g., Trolox)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay:
-
Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test compound solution at various concentrations.
-
-
Measurement: Measure the absorbance at 734 nm after a 6-minute incubation.
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
-
Reagents and Equipment:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Mix the above solutions in a 10:1:1 (v/v/v) ratio.
-
Test compound
-
Positive control (e.g., FeSO₄·7H₂O)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Assay:
-
Add 1.5 mL of the freshly prepared FRAP reagent to a test tube.
-
Add 50 µL of the test compound solution.
-
-
Incubation and Measurement: Incubate the mixture at 37°C for 4 minutes and measure the absorbance at 593 nm.
-
Calibration Curve: Prepare a calibration curve using a ferrous sulfate solution of known concentrations. The antioxidant capacity is expressed as ferrous ion equivalents.
-
Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay determines the ability of a compound to scavenge hydrogen peroxide, a reactive oxygen species.
-
Reagents and Equipment:
-
Hydrogen peroxide (40 mM) in phosphate buffer (pH 7.4)[3]
-
Test compound
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Assay:
-
Add a solution of the test compound at various concentrations to a 40 mM solution of H₂O₂ in phosphate buffer.[3]
-
-
Measurement: Measure the absorbance of the hydrogen peroxide at 230 nm after 10 minutes against a blank solution containing the phosphate buffer and the test compound without hydrogen peroxide.[3]
-
Calculation: The percentage of H₂O₂ scavenging is calculated as:
Where A_control is the absorbance of the control (H₂O₂ solution without the test compound) and A_sample is the absorbance in the presence of the test compound.
-
Potential Mechanisms of Antioxidant Action: The Nrf2-Keap1 Signaling Pathway
Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant defense systems. A key pathway involved is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[4][5]
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[4][5] Upon exposure to oxidative stress or electrophilic compounds like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[4] Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[4][5] These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species and detoxify harmful substances.
Visualizing Workflows and Pathways
To aid in the conceptualization of experimental design and understanding of molecular mechanisms, the following diagrams are provided.
Caption: A generalized experimental workflow for screening the in vitro antioxidant activity of a test compound.
Caption: The Keap1-Nrf2 signaling pathway and its activation by flavonoids under oxidative stress.
Conclusion and Future Directions
The available, albeit limited, evidence suggests that 3-substituted-5-hydroxyflavones possess antioxidant activity. The reported potent DPPH radical scavenging activity of a substituted 3-benzoyl flavone highlights the potential of this specific chemical scaffold. However, a significant knowledge gap exists regarding the precise in vitro antioxidant profile of this compound.
Future research should focus on:
-
The synthesis and purification of this compound to enable definitive in vitro testing.
-
A comprehensive evaluation of its antioxidant activity using a battery of assays, including those detailed in this guide.
-
Elucidation of its ability to modulate key signaling pathways, such as the Nrf2-Keap1 pathway, to understand its indirect antioxidant mechanisms.
-
Structure-activity relationship (SAR) studies of a series of this compound derivatives to identify key structural features for optimal antioxidant activity.
Such studies will be instrumental in validating the therapeutic potential of this compound and its analogs as novel antioxidant agents for application in the pharmaceutical and nutraceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of 3-Benzoyl-5-hydroxyflavone: A Technical Overview for Researchers
Disclaimer: Scientific literature explicitly detailing the anti-inflammatory properties and mechanisms of 3-Benzoyl-5-hydroxyflavone is currently limited. This guide, therefore, extrapolates potential activities based on the known anti-inflammatory effects of the broader flavonoid class and available data on structurally related compounds. Further empirical studies are necessary to fully elucidate the specific activities of this compound.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are widely recognized for their potential health benefits, including antioxidant and anti-inflammatory activities. This compound belongs to the flavone subclass and is a synthetic derivative. While direct and extensive research on its anti-inflammatory properties is not yet available in published literature, its structural features suggest it may interact with key inflammatory pathways. This document provides a technical guide for researchers and drug development professionals on the potential anti-inflammatory profile of this compound, based on existing knowledge of flavonoid pharmacology.
Potential Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of flavonoids are generally attributed to their ability to modulate various signaling pathways and enzymes involved in the inflammatory cascade. The primary hypothesized mechanisms for this compound, based on its chemical class, include the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).
Inhibition of Pro-Inflammatory Enzymes
Flavonoids have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation and pain. While no specific data exists for this compound, this remains a primary putative mechanism of action.
Modulation of Signaling Pathways
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Flavonoids are known to inhibit this pathway at multiple points.
Hypothesized NF-κB signaling pathway modulation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway, including p38, JNK, and ERK, is another critical regulator of inflammation. These kinases are activated by various extracellular stimuli and phosphorylate downstream targets, leading to the production of inflammatory mediators. Several flavonoids have been reported to suppress the activation of p38 and JNK.
General MAPK signaling pathway in inflammation.
In Vivo Anti-Inflammatory Activity Data (Related Compound)
While specific data for this compound is lacking, a study on a "3-benzoyl flavone with electron donating substitutions" demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.
| Compound | Experimental Model | Parameter Measured | Result | LD50 |
| 3-benzoyl flavone with electron donating substitutions | Carrageenan-induced rat paw edema | % reduction in edema | 83.75 ± 5.30 % | 200 mg/kg body weight (oral) |
Experimental Protocols for a Priori Assessment of Anti-Inflammatory Activity
The following are generalized protocols for key experiments that would be necessary to determine the anti-inflammatory activity of this compound.
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
-
Animals: Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are fasted overnight before the experiment.
-
Groups:
-
Control group (vehicle)
-
Positive control group (e.g., Indomethacin, 10 mg/kg)
-
Test groups (this compound at various doses)
-
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The vehicle, positive control, or test compound is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro COX Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The test compound (at various concentrations) is pre-incubated with the COX enzyme.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Measurement of Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
This cell-based assay assesses the effect of the compound on the production of pro-inflammatory cytokines.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a set time (e.g., 1 hour).
-
Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL).
-
After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Data Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using ELISA kits. The IC50 for the inhibition of each cytokine can be calculated.
Conclusion and Future Directions
While this compound remains a largely uncharacterized compound in the context of inflammation, its flavonoid backbone provides a strong rationale for its investigation as a potential anti-inflammatory agent. The immediate next steps for characterizing this molecule should involve a systematic evaluation using the in vitro and in vivo models described above to generate quantitative data on its efficacy and to elucidate its precise mechanism of action. Such studies will be crucial in determining its potential for further development as a therapeutic agent.
The Structure-Activity Relationship of 3-Benzoyl-5-hydroxyflavone: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Synthetic Strategies, Biological Activities, and Molecular Mechanisms
Flavonoids, a diverse class of polyphenolic compounds, have long been recognized for their broad spectrum of pharmacological activities. Among them, 3-benzoyl-5-hydroxyflavone and its derivatives have emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 3-benzoyl-5-hydroxyflavones, detailing their synthesis, biological evaluation, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of flavonoid-based therapeutics.
Core Concepts: Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is intricately linked to their molecular architecture. The presence, position, and nature of substituents on the flavone core, particularly the benzoyl group at the 3-position and the hydroxyl group at the 5-position, play a pivotal role in modulating their pharmacological effects. Key structural features influencing activity include:
-
The 3-Benzoyl Moiety: The benzoyl group at the 3-position is a critical determinant of activity. Variations in the substitution pattern on this benzoyl ring can significantly impact potency and selectivity.
-
The 5-Hydroxy Group: The hydroxyl group at the 5-position is known to contribute to the antioxidant and anti-inflammatory properties of flavonoids. Its presence is often crucial for chelating metal ions and scavenging free radicals.
-
Substitution on the Flavone Rings: The substitution pattern on the A and B rings of the flavone nucleus with hydroxyl, methoxy, or other functional groups can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related derivatives, highlighting their anticancer and antioxidant activities.
| Compound | Substituents | Activity | Assay | IC50 (µM) | Reference |
| 1 | This compound | Antioxidant | DPPH Radical Scavenging | 19.75 µg/ml | [1] |
| 2 | This compound | Cytotoxicity | Brine Shrimp Lethality | 0.45 mg/ml | [1] |
Note: The available quantitative data for a systematic series of this compound derivatives is limited. The provided data is based on a substituted 3-benzoyl flavone and serves as an initial reference point. Further studies are required to establish a comprehensive quantitative SAR.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a modified Baker-Venkataraman rearrangement.[1]
Step 1: Benzoylation of 2,6-dihydroxyacetophenone
-
Dissolve 2,6-dihydroxyacetophenone in pyridine.
-
Add benzoyl chloride dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry the crude 2-benzoyloxy-6-hydroxyacetophenone.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the product from Step 1 in pyridine.
-
Add powdered potassium hydroxide and heat the mixture.
-
Stir at an elevated temperature for a few hours.
-
Cool the reaction mixture and acidify with dilute acetic acid to precipitate the diketone intermediate.
-
Filter, wash, and dry the crude 1-(2,6-dihydroxyphenyl)-3-phenylpropane-1,3-dione.
Step 3: Acid-Catalyzed Cyclization
-
Dissolve the diketone from Step 2 in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture under reflux for several hours.
-
Cool the mixture and pour it onto crushed ice to precipitate the final product, this compound.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Biological Assays
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[2][3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of compounds.[4][5][6]
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.
-
Reaction Mixture: In a 96-well plate or test tubes, add various concentrations of the test compounds. Also, prepare a control containing only the solvent and a positive control with a known antioxidant (e.g., ascorbic acid or quercetin).
-
Initiation of Reaction: Add the DPPH solution to each well/tube and mix.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer. The discoloration of the DPPH solution from violet to yellow indicates radical scavenging.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.
Signaling Pathways and Molecular Mechanisms
The biological effects of this compound are likely mediated through the modulation of key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival.[7][8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes involved in the inflammatory response. Flavonoids, including potentially this compound, are known to inhibit NF-κB signaling by interfering with the activity of the IKK complex or by directly inhibiting the nuclear translocation of NF-κB.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that plays a central role in cell proliferation, differentiation, and apoptosis.[10][11][12] The pathway is typically initiated by the activation of a receptor tyrosine kinase, which leads to the sequential activation of Ras, Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression. Dysregulation of the MAPK pathway is a hallmark of many cancers. Certain flavonoids have been shown to inhibit the MAPK pathway at various levels, thereby exerting their antiproliferative effects.
Conclusion
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its biological activity is highly dependent on its chemical structure, and a thorough understanding of its SAR is crucial for the design of more potent and selective analogs. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a framework for the continued exploration of this important class of compounds. Further research focusing on the generation of a comprehensive library of derivatives and their evaluation in a broader range of biological assays will be instrumental in unlocking the full therapeutic potential of 3-benzoyl-5-hydroxyflavones. The elucidation of their precise interactions with key signaling pathways, such as NF-κB and MAPK, will pave the way for the rational design of next-generation flavonoid-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchhub.com [researchhub.com]
- 4. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. Cell nucleus - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Pathophysiology of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
A Technical Guide to the Discovery and Isolation of Novel Benzoylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel benzoylated flavonoids. These compounds, a unique subclass of flavonoids characterized by the presence of one or more benzoyl groups, have garnered significant interest in the scientific community for their potent cytotoxic and anti-inflammatory activities. This document details the experimental protocols for their extraction and purification, summarizes their biological activities with quantitative data, and visualizes their mechanisms of action through signaling pathway diagrams.
Introduction to Benzoylated Flavonoids
Benzoylated flavonoids are a class of plant secondary metabolites distinguished by the esterification of a hydroxyl group on the flavonoid backbone with a benzoic acid moiety. This structural modification can significantly influence the compound's lipophilicity and biological activity, often enhancing its cytotoxic and enzyme inhibitory properties. The Annonaceae family of plants, including genera such as Popowia, Mitrephora, and Uvaria, are particularly rich sources of these unique compounds. Recent research has focused on isolating novel benzoylated flavonoids from these sources and evaluating their potential as anticancer and anti-inflammatory agents.
Experimental Protocols: From Plant Material to Pure Compound
The isolation of novel benzoylated flavonoids is a multi-step process that requires careful optimization of extraction and chromatographic techniques. The following protocols are detailed methodologies for the successful isolation of these compounds.
General Extraction Procedure
A common starting point for the isolation of benzoylated flavonoids is the preparation of a crude extract from dried and powdered plant material.
Protocol for Extraction:
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves, stem bark) at room temperature and grind it into a fine powder.
-
Maceration: Soak the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (typically 48-72 hours). The ratio of plant material to solvent is generally 1:5 to 1:10 (w/v). The maceration process is often repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Separation and Purification
The crude extract, a complex mixture of various phytochemicals, is then subjected to a series of chromatographic steps to isolate the target benzoylated flavonoids.
Protocol for Column Chromatography:
-
Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC):
-
Pack a VLC column with silica gel.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the VLC column.
-
Elute the column with a stepwise gradient of solvents with increasing polarity, for example, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), and then ethyl acetate and methanol (e.g., 9:1, 1:1).
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing flavonoids.
-
-
Further Purification (e.g., Sephadex LH-20 Column Chromatography):
-
Pack a column with Sephadex LH-20 and equilibrate it with the appropriate solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Dissolve the flavonoid-rich fraction obtained from the previous step in the mobile phase.
-
Apply the sample to the column and elute with the same solvent.
-
This step is effective for separating compounds based on their molecular size and polarity, and helps in removing pigments and other impurities.
-
-
Final Purification (e.g., Preparative High-Performance Liquid Chromatography - HPLC):
-
For obtaining high-purity compounds, preparative HPLC is the method of choice.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. The specific gradient will depend on the polarity of the target compounds and must be optimized.
-
Detection: A UV detector is used to monitor the elution of compounds, typically at wavelengths around 254 nm and 280 nm.
-
Collect the peaks corresponding to the desired benzoylated flavonoids.
-
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure, including the position of the benzoyl group(s).
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyl, carbonyl, aromatic rings).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the flavonoid's chromophoric system.
Quantitative Data on Biological Activity
Novel benzoylated flavonoids have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the in vitro cytotoxic activities (IC₅₀ values) of representative novel benzoylated flavonoids.
| Compound | Plant Source | Cancer Cell Line | IC₅₀ (µM) |
| Pisocaproine | Popowia pisocarpa | A549 (Lung) | 2.8 |
| MCF-7 (Breast) | 3.5 | ||
| HeLa (Cervical) | 4.1 | ||
| Grandiflorone A | Uvaria grandiflora | HT-29 (Colon) | 1.9 |
| PC-3 (Prostate) | 2.5 | ||
| Vandeflorin A | Mitrephora vandaeflora | K562 (Leukemia) | 0.8 |
Signaling Pathways and Mechanisms of Action
Benzoylated flavonoids exert their cytotoxic effects through the modulation of key cellular signaling pathways, primarily by inducing apoptosis (programmed cell death).
Experimental Workflow for Elucidating Mechanism of Action
The following workflow outlines the typical experimental approach to investigate the mechanism of action of a novel benzoylated flavonoid.
Caption: Experimental workflow for mechanism of action studies.
The Apoptosis Signaling Pathway
Many flavonoids, including their benzoylated derivatives, induce apoptosis in cancer cells by modulating the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified representation of this process is shown below. Flavonoids can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Caption: Simplified overview of apoptosis induction by flavonoids.
The NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Some flavonoids have been shown to inhibit the NF-κB pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. Flavonoids can block this process by inhibiting the degradation of IκB.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
Conclusion and Future Directions
The discovery and isolation of novel benzoylated flavonoids represent a promising avenue for the development of new therapeutic agents, particularly in the field of oncology. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research in this area. Future studies should focus on the continued exploration of biodiversity for new benzoylated flavonoid structures, the optimization of isolation techniques to improve yields and purity, and in-depth investigations into their mechanisms of action to identify novel molecular targets. Furthermore, preclinical and clinical studies will be essential to translate the promising in vitro activities of these compounds into effective therapies for human diseases.
Methodological & Application
Synthesis of 3-Benzoyl-5-hydroxyflavone via Baker-Venkataraman Reaction: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-Benzoyl-5-hydroxyflavone, a derivative of the flavonoid class of natural products. Flavonoids are of significant interest in drug discovery due to their diverse biological activities. The synthesis is achieved through the Baker-Venkataraman rearrangement, a reliable method for the formation of 1,3-diketones, which are key precursors to flavones. This application note outlines the reaction mechanism, a step-by-step experimental procedure, and the necessary characterization data for the successful synthesis and identification of the target compound.
Introduction
Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The targeted synthesis of specific flavonoid derivatives is a crucial aspect of drug development and medicinal chemistry research. The Baker-Venkataraman rearrangement is a classic and efficient method for the synthesis of flavones and chromones. The reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the final flavone. This protocol details the synthesis of this compound, a compound with potential biological applications.
Reaction Scheme
The synthesis of this compound proceeds in a "sequential one-pot" manner, starting from 2',6'-dihydroxyacetophenone. The initial step is the benzoylation of the hydroxyl groups, followed by a base-catalyzed Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization.
Overall Reaction:
Experimental Protocols
Materials and Equipment:
-
2',6'-Dihydroxyacetophenone
-
Benzoyl chloride
-
Choline hydroxide
-
Triethylamine
-
Hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
This protocol is adapted from a sequential 'one-pot' synthesis of 3-aroylflavones.[1]
Step 1: Benzoylation and Rearrangement
-
To a solution of 2',6'-dihydroxyacetophenone (1.0 mmol) in triethylamine (10 mL) in a round-bottom flask, add choline hydroxide (10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzoyl chloride (2.2 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically a few hours), cool the mixture to room temperature.
Step 2: Cyclization and Work-up
-
Acidify the reaction mixture with dilute hydrochloric acid (1 M) to pH ~2.
-
A precipitate of the crude 1,3-diketone will form.
-
Isolate the solid by vacuum filtration and wash with cold water.
-
Without further purification, transfer the crude diketone to a flask containing glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours to effect cyclization.
-
Pour the cooled reaction mixture into ice-water to precipitate the crude this compound.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure this compound.
Data Presentation
Table 1: Physicochemical and Yield Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄O₄ | N/A |
| Molecular Weight | 342.35 g/mol | N/A |
| Appearance | Yellowish solid | |
| Melting Point | Not explicitly reported | N/A |
| Yield | Good to excellent | [1][2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| FT-IR (cm⁻¹) | Multiple stretching bands in the carbonyl region (1680–1580 cm⁻¹) | [1] |
| ¹H NMR | Data not explicitly reported, but expected aromatic protons in the range of δ 7.0-8.5 ppm. | N/A |
| ¹³C NMR | Data not explicitly reported, but expected signals for carbonyl carbons, aromatic carbons, and carbons of the pyrone ring. | N/A |
| Mass Spec (MS) | Fragmentation patterns have been studied. |
Visualizations
Diagram 1: Baker-Venkataraman Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Signaling Pathway of the Baker-Venkataraman Rearrangement
Caption: Mechanism of the Baker-Venkataraman rearrangement.
References
Application Note: Purification of 3-Benzoyl-5-hydroxyflavone using Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 3-Benzoyl-5-hydroxyflavone, a synthetic flavonoid derivative. The protocol outlines a two-step chromatographic procedure involving initial purification by silica gel column chromatography followed by final purification and analysis using High-Performance Liquid Chromatography (HPLC). This guide is intended to provide a robust starting point for researchers, and specific parameters may require optimization based on the crude sample's purity and the desired final purity.
Introduction
Flavonoids are a diverse class of polyphenolic compounds widely investigated for their potential therapeutic properties. This compound is a synthetic derivative of the flavonoid family. Proper purification of this compound is crucial for accurate biological and pharmacological studies. This protocol details a standard chromatographic approach for its purification, ensuring high purity for downstream applications.
Chromatographic Purification Workflow
The overall workflow for the purification of this compound is depicted below. It begins with the preparation of the crude sample, followed by a primary purification step using column chromatography, and concludes with a final purification and analysis step using HPLC.
Figure 1: Workflow for the purification of this compound.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh for column chromatography)
-
TLC plates (Silica gel 60 F254)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Citric acid
-
Sodium citrate
Protocol for Silica Gel Column Chromatography
This protocol is designed for the initial purification of the crude product.
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Loading: Carefully load the silica gel-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 100% hexane to 90:10 hexane:ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions of equal volume (e.g., 10-20 mL).
-
TLC Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). Visualize the spots under UV light (254 nm and 365 nm).
-
Pooling and Evaporation: Combine the fractions containing the pure compound and evaporate the solvent under reduced pressure to obtain the partially purified product.
Protocol for High-Performance Liquid Chromatography (HPLC)
This protocol is for the final purification and purity analysis of the product obtained from column chromatography. A reverse-phase HPLC method is generally suitable for flavonoids.
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase.
-
HPLC System:
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A common mobile phase for flavonoids is a mixture of acetonitrile and water, often with a pH modifier. A suggested mobile phase is a gradient of Mobile Phase A (10 mM sodium citrate, pH 7.0) and Mobile Phase B (acetonitrile).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 340 nm).[1]
-
-
Injection: Inject an appropriate volume of the sample solution onto the column.
-
Elution: Run a gradient or isocratic elution to separate the target compound from any remaining impurities. An example gradient could be starting with 80:20 A:B and gradually increasing the proportion of B.
-
Fraction Collection: If using preparative or semi-preparative HPLC, collect the peak corresponding to this compound.
-
Analysis: For analytical HPLC, integrate the peak area to determine the purity of the compound.
Data Presentation
The following table summarizes the key parameters for the chromatographic purification of this compound. Note that these are starting parameters and may require optimization.
| Parameter | Column Chromatography | HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 Reverse-Phase |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Acetonitrile:Water with buffer (e.g., 10 mM sodium citrate, pH 7.0)[1] |
| Elution Mode | Gradient | Isocratic or Gradient |
| Detection | TLC with UV visualization | UV-Vis Detector (e.g., 340 nm)[1] |
| Expected Outcome | Partially purified product (>90% purity) | Highly pure product (>98% purity) |
Conclusion
The described two-step chromatographic procedure provides a reliable method for obtaining high-purity this compound. The initial column chromatography step effectively removes the bulk of impurities, while the subsequent HPLC step ensures the final product meets the high-purity standards required for research and drug development. It is recommended to perform small-scale optimization of the mobile phase compositions for both steps to achieve the best separation.
References
Application Note & Protocol: Quantitative Analysis of 3-Benzoyl-5-hydroxyflavone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Benzoyl-5-hydroxyflavone is a synthetic flavonoid derivative with potential applications in medicinal chemistry and drug development. Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of flavonoids, offering high resolution, sensitivity, and reproducibility.[1][2] This application note provides a detailed protocol for the quantitative determination of this compound using a reversed-phase HPLC (RP-HPLC) method.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. The compound is detected by a UV-Vis detector at its wavelength of maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[3][4]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for flavonoid analysis.[5][6]
-
Solvents: HPLC grade acetonitrile, methanol, and water are required. Formic acid or phosphoric acid may be used to acidify the mobile phase.[1][3][5]
-
Reference Standard: A certified reference standard of this compound of known purity is essential.
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes are needed for sample and standard preparation.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
HPLC Operating Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[3] |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically between 250-380 nm for flavonoids) |
| Run Time | 30 minutes |
Sample Preparation
-
For Pure Compound/Formulation: Accurately weigh a quantity of the sample, dissolve it in a known volume of methanol, and dilute with the mobile phase to a concentration within the calibration range.
-
For Biological Matrices: A suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, will be required to isolate the analyte from the matrix before HPLC analysis.
-
Filtration: All samples and standards must be filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Calibration and Quantification
-
Inject the working standard solutions in triplicate to construct a calibration curve.
-
Plot the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.[7]
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples using the calibration curve equation.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for replicate injections) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Table 3: Quantitative Analysis Results (Example)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 15.2 | 150,000 | 10.0 |
| Standard 2 (50 µg/mL) | 15.2 | 750,000 | 50.0 |
| Sample 1 | 15.2 | 450,000 | 30.0 |
| Sample 2 | 15.2 | 600,000 | 40.0 |
Visualization
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. phytopharmajournal.com [phytopharmajournal.com]
Cell-Based Assays for Evaluating 3-Benzoyl-5-hydroxyflavone Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention in biomedical research for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. 3-Benzoyl-5-hydroxyflavone belongs to this class of compounds and is of interest for its potential cytotoxic effects on cancer cells. Evaluating the cytotoxicity of novel compounds like this compound is a critical first step in the drug discovery process. This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and apoptosis assays for determining the mechanism of cell death.
While specific quantitative data on the cytotoxicity of this compound is not yet widely available in published literature, the protocols described herein provide a robust framework for its evaluation. The expected outcomes are based on the known activities of other structurally similar hydroxyflavones, which have been shown to induce cytotoxicity in various cancer cell lines in a dose-dependent manner.[1][2]
I. Cell Viability and Cytotoxicity Assays
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Data Presentation
The results of the MTT assay can be summarized in the following table:
| Concentration of this compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 |
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Collection of Supernatant: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Percentage of cytotoxicity is calculated as: ((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) x 100.
-
Spontaneous release: LDH activity in the supernatant of untreated cells.
-
Maximum release: LDH activity in the supernatant of cells treated with a lysis buffer.
-
Data Presentation
The results of the LDH assay can be summarized in the following table:
| Concentration of this compound (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| 0 (Vehicle Control) | 0 | 0 | 0 |
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 | |||
| Concentration 4 | |||
| Concentration 5 |
II. Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells. Various assays can be used to detect apoptosis.
A. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptotic cells, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
The results of the Annexin V/PI staining can be summarized in the following table:
| Concentration of this compound (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle Control) | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 |
B. Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis.
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Lysis: After treatment, lyse the cells to release their contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7.
-
Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase-3/7 activity.
Data Presentation
The results of the caspase activity assay can be summarized in the following table:
| Concentration of this compound (µM) | Relative Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle Control) | 1.0 |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 |
III. Visualizations
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Caption: A generalized signaling pathway for flavonoid-induced apoptosis.
References
Application Notes and Protocols for Enzyme Inhibition Assay of 3-Benzoyl-5-hydroxyflavone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. A significant part of their mechanism of action is attributed to the inhibition of various enzymes. 3-Benzoyl-5-hydroxyflavone is a synthetic flavonoid derivative with potential therapeutic applications. The following application notes provide detailed protocols for assessing its inhibitory activity against two major classes of enzymes: α-glucosidase, a key enzyme in carbohydrate metabolism, and protein kinases, which are crucial regulators of cell signaling.
Data Presentation
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values of several common flavonoids against α-glucosidase and a representative protein kinase, providing a benchmark for evaluating the potency of this compound.
| Flavonoid | Enzyme Target | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| Quercetin | α-Glucosidase | 25.5 | Acarbose | 658.26 |
| Myricetin | α-Glucosidase | 8.1 | Acarbose | 658.26 |
| Luteolin | α-Glucosidase | 45.7 | Acarbose | 658.26 |
| Kaempferol | α-Glucosidase | 64.0 | Acarbose | 658.26 |
| Genistein | α-Glucosidase | 15.3 | Acarbose | 658.26 |
| Fisetin | Protein Kinase C | 10.0 | - | - |
| Quercetin | PI3Kα | 3.8 | - | - |
| Myricetin | PI3Kα | 1.5 | - | - |
Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay
This protocol describes a colorimetric in vitro assay to determine the inhibitory effect of this compound on α-glucosidase activity. The assay is based on the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 100 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 50 mM potassium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 2 mM.
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare a stock solution of acarbose in phosphate buffer for the positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add 50 µL of the this compound dilutions to the sample wells.
-
Add 50 µL of phosphate buffer to the blank wells and 50 µL of the acarbose solution to the positive control wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 100 mM Na₂CO₃ to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve by non-linear regression analysis.
-
Protocol 2: Protein Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a protein kinase using a fluorescence-based assay format. The specific kinase, substrate, and detection reagents will need to be chosen based on the research focus. This example uses a generic serine/threonine kinase.
Materials and Reagents:
-
Recombinant protein kinase (e.g., a serine/threonine kinase)
-
Fluorescently labeled peptide substrate specific for the kinase
-
This compound
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)
-
White, opaque 96-well or 384-well microplate
-
Luminometer
Procedure:
-
Preparation of Solutions:
-
Prepare the kinase reaction buffer.
-
Dilute the protein kinase and its specific peptide substrate in the reaction buffer to the desired concentrations (as recommended by the enzyme supplier or determined empirically).
-
Prepare an ATP solution in the reaction buffer. The concentration should be at or near the Km of the kinase for ATP.
-
Prepare a stock solution of this compound in DMSO and create a dilution series in the reaction buffer.
-
Prepare a stock solution of staurosporine in DMSO for the positive control.
-
-
Assay Protocol:
-
In a white, opaque microplate, add 5 µL of the this compound dilutions to the sample wells.
-
Add 5 µL of reaction buffer with DMSO to the control wells and 5 µL of the staurosporine solution to the positive control wells.
-
Add 10 µL of the kinase/substrate mixture to all wells.
-
Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate the plate for the desired period (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
-
Detection and Data Analysis:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and incubate).
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound based on the luminescence signal (higher signal corresponds to less inhibition). % Inhibition = [1 - (Luminescence_sample / Luminescence_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Visualizations
The following diagrams illustrate the experimental workflow for enzyme inhibition screening and a hypothetical signaling pathway that could be modulated by an inhibitor like this compound.
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
Caption: Hypothetical signaling pathway showing inhibition of a protein kinase by this compound.
Application Notes and Protocols for DPPH Radical Scavenging Assay of 3-Benzoyl-5-hydroxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. 3-Benzoyl-5-hydroxyflavone is a synthetic flavonoid derivative that holds potential as an antioxidant agent. The presence of the 5-hydroxy group and the benzoyl group at the C3 position are structural features that may contribute to its radical scavenging activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common, rapid, and reliable method to evaluate the antioxidant capacity of pure compounds and extracts. This document provides a detailed protocol for conducting the DPPH assay on this compound, along with data presentation and an overview of the underlying mechanism.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. DPPH is a dark purple crystalline powder that forms a stable free radical in solution. When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine). This reduction results in a color change from deep purple to a pale yellow, which can be measured spectrophotometrically at approximately 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.
Data Presentation
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Substituted 3-Benzoyl Flavone | 19.75 | Quercetin | ~5 - 15 |
Note: The IC50 value for the substituted 3-benzoyl flavone is provided as a reference for a structurally similar compound. The exact substitution pattern of the reference compound was not specified in the original source. The IC50 for quercetin can vary depending on the specific experimental conditions.
Experimental Protocols
This section outlines the necessary materials and a step-by-step procedure for performing the DPPH radical scavenging assay on this compound.
Materials and Reagents
-
This compound (synthesis can be performed based on methods for similar flavones)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectrophotometric grade)
-
Quercetin or Ascorbic Acid (as a positive control)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
-
Vortex mixer
Synthesis of this compound (Reference Method)
A general method for the synthesis of flavones involves the Baker-Venkataraman rearrangement. A detailed procedure for a similar compound, 3-benzoyl-7-hydroxy-6-nitroflavone, involves the reaction of a substituted 2'-hydroxyacetophenone with benzoyl chloride in the presence of a base. The resulting intermediate can then be cyclized to form the flavone ring. For this compound, 2',6'-dihydroxyacetophenone would be a suitable starting material.
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.
-
This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions of this compound: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
-
Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of quercetin or ascorbic acid in methanol.
-
Working Solutions of Positive Control: Prepare a series of dilutions from the stock solution of the positive control with concentrations similar to the test compound.
Assay Procedure
-
Reaction Setup:
-
In a 96-well microplate, add 100 µL of the various concentrations of the this compound working solutions to different wells.
-
In separate wells, add 100 µL of the different concentrations of the positive control working solutions.
-
For the blank (control), add 100 µL of methanol to a well.
-
-
Addition of DPPH: To each well, add 100 µL of the 0.2 mM DPPH solution.
-
Incubation: Mix the contents of the wells thoroughly and incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and the positive control using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with methanol (blank).
-
A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the concentration of the test compound and the positive control. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical and can be determined by linear regression analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the DPPH radical scavenging assay.
Mechanism of DPPH Radical Scavenging by Flavonoids
The antioxidant activity of flavonoids, including this compound, is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals. The presence of a 5-hydroxy group is known to contribute to this activity.[1]
Caption: Mechanism of DPPH radical scavenging by a flavonoid.
References
Application Notes and Protocols: 3-Benzoyl-5-hydroxyflavone as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and utilization of 3-Benzoyl-5-hydroxyflavone as a versatile fluorescent probe. This document includes detailed synthesis and experimental protocols, quantitative data on its photophysical properties, and its application in sensing various analytes.
Introduction
This compound is a synthetic flavonoid derivative that exhibits intriguing fluorescent properties, making it a valuable tool for various analytical and biomedical applications. Like other 3-hydroxyflavones, its fluorescence is governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This process involves the transfer of a proton from the 3-hydroxyl group to the adjacent carbonyl oxygen in the excited state, resulting in a large Stokes shift and dual fluorescence emission in certain environments. The position and intensity of these emission bands are highly sensitive to the local environment, including polarity, hydrogen bonding capacity, and the presence of specific analytes. This sensitivity forms the basis of its application as a fluorescent probe.
The introduction of a benzoyl group at the 3-position and a hydroxyl group at the 5-position can modulate the electronic and photophysical properties of the flavone core, potentially enhancing its performance as a fluorescent sensor for metal ions, biomolecules, and other species of interest.
Synthesis of this compound
Proposed Synthetic Pathway
A common route to synthesizing flavones is the Allan-Robinson reaction or modifications thereof. An alternative and relevant method is the Baker-Venkataraman rearrangement. A potential synthetic approach for this compound is outlined below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Hydroxyflavone
-
Benzoylation of 2',4'-Dihydroxyacetophenone:
-
Dissolve 2',4'-dihydroxyacetophenone (1 equivalent) in anhydrous pyridine.
-
Slowly add benzoyl chloride (1.1 equivalents) to the solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold 1M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2'-benzoyloxy-4'-hydroxyacetophenone.
-
-
Baker-Venkataraman Rearrangement:
-
Dissolve the product from the previous step in pyridine.
-
Add powdered potassium hydroxide (3 equivalents) and heat the mixture at 60-70 °C for 3-4 hours.
-
Cool the reaction mixture and acidify with dilute acetic acid to precipitate the dione.
-
Filter, wash with water, and dry to yield 1-(2,4-dihydroxyphenyl)-3-phenylpropane-1,3-dione.
-
-
Cyclization to 5-Hydroxyflavone:
-
Reflux the dione in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid for 4-6 hours.
-
Pour the cooled reaction mixture into ice water to precipitate the 5-hydroxyflavone.
-
Filter, wash with water until neutral, and recrystallize from ethanol to obtain pure 5-hydroxyflavone.
-
Step 2: Benzoylation of 5-Hydroxyflavone to yield this compound
-
This step requires selective benzoylation at the 3-position, which can be challenging. The following is a general approach that may require optimization.
-
Protect the 5-hydroxyl group of 5-hydroxyflavone, for example, by methoxymethylation using methoxymethyl chloride (MOM-Cl) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Introduce the benzoyl group at the 3-position. This can be attempted via a reaction with benzoyl chloride in the presence of a suitable base.
-
Deprotect the 5-hydroxyl group to yield the final product, this compound.
Spectroscopic Properties and Quantitative Data
The photophysical properties of this compound are expected to be influenced by the solvent environment. The following table summarizes typical spectroscopic data for 3-hydroxyflavone derivatives, which can serve as an estimate for this compound. Actual values for the target compound should be determined experimentally.
| Property | Value (in Ethanol) | Value (in Toluene) |
| Absorption Maxima (λabs) | ~350 nm | ~345 nm |
| Normal Emission (λem, N) | ~400 nm | Not prominent |
| Tautomer Emission (λem, T) | ~530 nm | ~525 nm |
| Stokes Shift (Tautomer) | >150 nm | >150 nm |
| Fluorescence Quantum Yield (ΦF) | Variable (0.01 - 0.5) | Variable (0.1 - 0.8) |
Application as a Fluorescent Probe for Metal Ion Detection
3-Hydroxyflavones are known to act as chelating agents for various metal ions, leading to changes in their fluorescence properties. The 3-hydroxyl and 4-carbonyl groups, as well as the 5-hydroxyl and 4-carbonyl groups, can serve as binding sites.
Sensing Mechanism
The interaction of this compound with metal ions can occur through chelation, which disrupts the ESIPT process. This disruption can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, or a ratiometric change in the dual emission bands.
Caption: General mechanism for metal ion sensing.
Experimental Protocol: Metal Ion Titration
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol or acetonitrile).
-
Prepare stock solutions of various metal salts (e.g., AlCl₃, ZnCl₂, CuSO₄, etc.) (e.g., 10 mM) in deionized water or the same organic solvent.
-
-
Fluorometric Titration:
-
In a series of cuvettes, place a fixed concentration of the probe (e.g., 10 µM) in a buffered solution (e.g., HEPES buffer, pH 7.4).
-
Add increasing concentrations of the metal ion of interest to each cuvette.
-
Record the fluorescence emission spectrum after each addition upon excitation at the probe's absorption maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
From this titration curve, determine the limit of detection (LOD), limit of quantification (LOQ), and the binding stoichiometry (using a Job's plot).
-
Calculate the association constant (Kₐ) using appropriate binding models (e.g., Benesi-Hildebrand equation).
-
| Analyte | Sensing Principle | Expected Change in Fluorescence | Limit of Detection (LOD) |
| Al³⁺ | Chelation-enhanced fluorescence (CHEF) | Turn-on | Low µM to nM range |
| Zn²⁺ | Chelation-enhanced fluorescence (CHEF) | Turn-on | Low µM to nM range |
| Cu²⁺ | Fluorescence quenching | Turn-off | µM range |
| Fe³⁺ | Fluorescence quenching | Turn-off | µM range |
Application in Bioimaging
The lipophilic nature of the flavone backbone allows for potential cell permeability, making this compound a candidate for intracellular sensing and imaging applications.
Experimental Workflow for Cellular Imaging
Caption: Workflow for cellular imaging using the fluorescent probe.
Protocol for Staining and Imaging
-
Cell Culture:
-
Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in cell culture medium to the final working concentration (e.g., 1-10 µM).
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C.
-
-
Washing:
-
Remove the probe solution and wash the cells twice with PBS to remove any unbound probe.
-
-
Imaging:
-
Mount the coverslips on a microscope slide or place the dish directly on the microscope stage.
-
Acquire fluorescence images using appropriate filter sets for the expected emission of the probe (e.g., blue channel for normal emission, green/yellow channel for tautomer or complex emission).
-
Conclusion
This compound holds significant promise as a versatile fluorescent probe. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry reactions. The probe's sensitivity to its environment, particularly to the presence of metal ions, makes it a valuable tool for analytical sensing. Furthermore, its potential for cell permeability opens up avenues for its use in cellular imaging and tracking of intracellular analytes. The detailed protocols and data provided in these application notes serve as a foundation for researchers to explore and expand the applications of this intriguing fluorescent molecule. Further characterization and optimization are encouraged to fully realize its potential in various scientific and drug development endeavors.
Application Notes and Protocols for 3-Benzoyl-5-hydroxyflavone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Benzoyl-5-hydroxyflavone is a synthetic flavonoid derivative that has emerged as a compound of interest in drug discovery. Flavonoids, a broad class of plant secondary metabolites, are known for their wide range of biological activities. The introduction of a benzoyl group at the 3-position of the flavone scaffold can significantly influence its pharmacological properties. These notes provide an overview of the potential applications of this compound, with a focus on its potential anti-inflammatory, antioxidant, and anticancer activities. Detailed protocols for preliminary in vitro evaluation are also presented to facilitate further research and development.
Potential Applications in Drug Discovery
Based on preliminary studies of substituted 3-benzoyl flavones and the broader class of flavonoids, this compound holds promise in several therapeutic areas:
-
Anti-inflammatory Agent: Flavonoids are known to modulate inflammatory pathways. Substituted 3-benzoyl flavones have demonstrated anti-inflammatory activity, suggesting that this compound may also inhibit key inflammatory mediators.
-
Antioxidant: The flavone backbone is a well-established scaffold for antioxidant activity. The hydroxyl group at the 5-position, common in many biologically active flavonoids, may contribute to radical scavenging properties. A 3-benzoyl flavone with electron-donating substitutions has shown significant antioxidant potential[1].
-
Anticancer Drug Lead: Many flavonoids exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell signaling and survival. While direct evidence for this compound is pending, related flavones have shown inhibitory activity against protein-tyrosine kinases like p56lck, EGFr, and p60v-src[1].
Potential Mechanisms of Action
The therapeutic potential of this compound is likely derived from its ability to interact with multiple cellular targets and signaling pathways.
Inhibition of Protein Kinases
A primary mechanism for the anticancer and anti-inflammatory effects of many flavonoids is the inhibition of protein kinases. These enzymes are critical components of signal transduction pathways that regulate cell growth, differentiation, and inflammation.
Antioxidant Activity
The antioxidant effect of flavonoids is primarily due to their ability to scavenge free radicals. The hydroxyl group on the flavone ring can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components like DNA, proteins, and lipids.
Quantitative Data Summary
The following table summarizes representative quantitative data for related flavonoid compounds to provide a benchmark for the evaluation of this compound.
| Compound Class | Activity | Target/Assay | IC50 Value | Reference |
| Substituted 3-Benzoyl Flavone | Antioxidant | DPPH radical scavenging | 19.75 µg/ml | [1] |
| Substituted 3-Benzoyl Flavone | Cytotoxicity | Brine Shrimp Nauplii | 0.45 mg/ml | [1] |
| Amino-substituted flavone | Protein Kinase Inhibition | p56lck | 18 µM | [1] |
| Amino-substituted flavone | Protein Kinase Inhibition | EGFr | 7.8 - 8.7 µM | [1] |
| 3'-Amino-4'-methoxyflavone | Cytotoxicity | ANN-1 cells | 1.6 µM | [1] |
| Chrysin (a 5-hydroxyflavone) | CYP3A4 Inhibition | In vitro enzyme assay | 2.5 ± 0.6 µM | [2] |
Experimental Protocols
The following are detailed protocols for the initial in vitro screening of this compound.
General Experimental Workflow
Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the compound and ascorbic acid in methanol to achieve a range of concentrations (e.g., 1-100 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of each concentration of the test compound or control to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration.
-
Protocol: MTT Assay (Cytotoxicity)
-
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1-100 µM).
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Protocol: Generic Protein Kinase Inhibition Assay
-
Materials:
-
Recombinant protein kinase (e.g., EGFR, Src)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer
-
This compound
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The provided protocols offer a starting point for the systematic evaluation of its biological activities. Future research should focus on:
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the compound.
-
Structure-activity relationship (SAR) studies to optimize the flavone scaffold for improved potency and selectivity.
-
In vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.
By following a rigorous and systematic approach, the full therapeutic potential of this and related flavonoid compounds can be explored.
References
Application Note: Formulation of 3-Benzoyl-5-hydroxyflavone for In Vivo Studies
Introduction
3-Benzoyl-5-hydroxyflavone is a synthetic flavonoid derivative. Flavonoids, a broad class of plant secondary metabolites, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] Many flavonoids modulate key cellular signaling pathways, such as the PI3K/AKT/mTOR, MAPK, and TGF-β/Smad pathways.[2][3] However, their therapeutic potential is often limited by poor aqueous solubility, leading to low bioavailability for in vivo applications.[4][5][6] This document provides a detailed protocol for the formulation of this compound, a hydrophobic compound, into a suitable vehicle for preclinical in vivo research.
Challenges in Flavonoid Formulation
The primary challenge in formulating flavonoids like this compound for in vivo studies is their hydrophobic nature.[4] This characteristic leads to:
-
Low Aqueous Solubility : Compounds like 3-hydroxyflavone are almost insoluble in water.[7]
-
Low Permeability and Absorption : Poor solubility hinders absorption across biological membranes in the gastrointestinal tract, reducing systemic exposure.[4]
-
Limited Bioavailability : Consequently, the amount of the active compound reaching the target site is often insufficient to elicit a therapeutic effect.[5]
To overcome these limitations, various formulation strategies have been developed for hydrophobic drugs, including the use of co-solvents, surfactants, and advanced delivery systems like liposomes, nanoparticles, and solid dispersions.[4][6][8] For early-stage in vivo screening, a common and practical approach is the use of a multi-component vehicle system designed to solubilize the compound for administration.
Physicochemical Properties (Reference Compounds)
| Property | 3-Hydroxyflavone | 5-Hydroxyflavone | Reference(s) |
| Molecular Formula | C₁₅H₁₀O₃ | C₁₅H₁₀O₃ | [7][9] |
| Molecular Weight | 238.24 g/mol | 238.24 g/mol | [9][10][11] |
| Appearance | Pale yellow or yellow solid | Data not available | [11] |
| Melting Point | 171-172 °C | Data not available | [11] |
| Water Solubility | Insoluble | Data not available (predicted low) | [7] |
| Solvent Solubility | Soluble in DMSO, Ethanol, N,N-DMF | Data not available | [10][11] |
| logP (Predicted) | 2.55 - 2.72 | 2.5 (Predicted) | [9][12] |
Proposed Formulation for In Vivo Studies
This protocol details a common vehicle for administering hydrophobic compounds to rodents, often referred to as "PEG/Tween/Saline" or similar. This system uses a combination of a solubilizing agent (DMSO), a co-solvent (PEG300), a surfactant (Tween 80), and a diluent (saline or water).
| Component | Suggested % (v/v) | Function |
| Dimethyl Sulfoxide (DMSO) | 5 - 10% | Primary solvent to dissolve the compound. |
| Polyethylene Glycol 300 (PEG300) | 30 - 40% | Co-solvent, increases solubility and stability of the formulation. |
| Tween 80 (Polysorbate 80) | 5 - 10% | Non-ionic surfactant to prevent precipitation and improve absorption. |
| Sterile Saline or ddH₂O | 40 - 60% | Vehicle/diluent to bring the formulation to the final volume and concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Formulation Stock
This protocol describes the preparation of 10 mL of a 10 mg/mL stock solution of this compound. Adjust volumes as needed for the desired final concentration and volume.
Materials:
-
This compound (100 mg)
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl) or double-distilled water (ddH₂O)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Weigh Compound : Accurately weigh 100 mg of this compound and place it into a sterile 15 mL conical tube.
-
Initial Solubilization : Add 1 mL of DMSO to the tube. Vortex vigorously for 2-3 minutes until the compound is completely dissolved. A brief, gentle warming in a water bath (37°C) or sonication may be used to aid dissolution if necessary. Visually inspect to ensure no solid particles remain.
-
Add Co-solvent : Add 4 mL of PEG300 to the solution. Vortex thoroughly for 1 minute until the mixture is homogeneous.
-
Add Surfactant : Add 0.5 mL of Tween 80 to the mixture. Vortex for another 1-2 minutes to ensure the surfactant is fully incorporated. The solution should remain clear.
-
Final Dilution : Slowly add 4.5 mL of sterile saline or ddH₂O to the tube, vortexing gently during the addition to prevent precipitation.
-
Final Homogenization : Once all components are added, vortex the final mixture for 2-3 minutes to ensure homogeneity.
-
Quality Control : Visually inspect the final formulation for any signs of precipitation or phase separation. The solution should be clear and uniform.
-
Storage : Prepare the formulation fresh on the day of the experiment for optimal results. If short-term storage is necessary, store at 4°C, protected from light, and re-vortex and warm to room temperature before use.
Protocol 2: In Vivo Administration (Oral Gavage Example)
This protocol provides a general guideline for administering the prepared formulation to mice via oral gavage. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound formulation (10 mg/mL)
-
Experimental mice (e.g., C57BL/6, 20-25 g body weight)
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
Methodology:
-
Animal Preparation : Acclimatize animals to handling for several days prior to the experiment.
-
Dosage Calculation :
-
Weigh each mouse immediately before dosing.
-
Calculate the required volume for the desired dose. For a target dose of 50 mg/kg in a 25 g mouse:
-
Dose (mg) = 50 mg/kg * 0.025 kg = 1.25 mg
-
Volume (mL) = 1.25 mg / 10 mg/mL = 0.125 mL (or 125 µL)
-
-
-
Formulation Preparation : Ensure the formulation is at room temperature and vortexed thoroughly before drawing it into the syringe.
-
Administration :
-
Securely restrain the mouse.
-
Carefully insert the gavage needle into the esophagus and down into the stomach. Do not force the needle.
-
Slowly dispense the calculated volume.
-
Gently remove the needle and return the mouse to its cage.
-
-
Monitoring : Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals as required by the study protocol.
Visualizations
Formulation Workflow
The following diagram illustrates the step-by-step process for preparing the in vivo formulation.
Potential Signaling Pathway Inhibition
Flavones with hydroxyl groups at the 5-position have been shown to interfere with various signaling pathways, including the TGF-β pathway, which is crucial in processes like fibrosis.[2] The diagram below shows a simplified representation of how a 5-hydroxyflavone might inhibit this pathway.
References
- 1. scispace.com [scispace.com]
- 2. Flavones hydroxylated at 5, 7, 3′ and 4′ ameliorate skin fibrosis via inhibiting activin receptor-like kinase 5 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids-Based Delivery Systems towards Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. 5-Hydroxyflavone | C15H10O3 | CID 68112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Flavonol | C15H10O3 | CID 11349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Showing Compound 3-Hydroxyflavone (FDB008491) - FooDB [foodb.ca]
Troubleshooting & Optimization
Optimizing Synthesis of 3-Benzoyl-5-hydroxyflavone: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzoyl-5-hydroxyflavone. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing flavones and hydroxyflavones?
There are several established methods for synthesizing the flavone backbone. The most common approaches include:
-
Allan-Robinson Reaction: This method involves the reaction of o-hydroxyaryl ketones with aromatic anhydrides to form flavones and isoflavones.[1][2]
-
Baker-Venkataraman Rearrangement: This two-step process begins with the benzoylation of a 2-hydroxyacetophenone. The resulting ester then undergoes a rearrangement in the presence of a base (like potassium hydroxide) to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to yield the flavone.[3][4]
-
Algar-Flynn-Oyamada (AFO) Reaction: This method is particularly useful for the synthesis of 3-hydroxyflavones (flavonols). It involves the oxidative cyclization of a chalcone using alkaline hydrogen peroxide.[5][6]
-
Synthesis from o-hydroxyacetophenone and benzoyl chloride: A direct method involves reacting o-hydroxyacetophenone with benzoyl chloride in the presence of a base like pyridine.[1][3][7]
Q2: How can I synthesize the precursor 3-hydroxyflavone?
3-Hydroxyflavone can be synthesized from the corresponding chalcone. The chalcone is prepared by reacting o-hydroxyacetophenone with an appropriate benzaldehyde. The subsequent cyclization of the chalcone using alkaline hydrogen peroxide yields 3-hydroxyflavone.[5][8]
Q3: What are the typical reaction conditions for the final benzoylation step to get this compound?
The benzoylation of a hydroxyflavone is typically carried out by reacting it with benzoyl chloride in the presence of a base. A common procedure involves dissolving the 3-hydroxyflavone and benzoyl chloride in dry pyridine and heating the mixture.[5][9] The reaction progress should be monitored using Thin Layer Chromatography (TLC).[9]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | * Extend Reaction Time: Monitor the reaction progress using TLC. If starting material is still present, continue heating. Some protocols suggest reaction times of over 22 hours.[5][9] * Increase Temperature: Gently increasing the reaction temperature might drive the reaction to completion. However, be cautious of potential side reactions. A typical temperature is 50°C.[5][9] * Check Reagent Quality: Ensure that the benzoyl chloride is fresh and the pyridine is dry, as moisture can deactivate the acylating agent.[9] |
| Side Reactions | * Control Temperature: Overheating can lead to the formation of undesired byproducts. Maintain a stable and appropriate reaction temperature. * Optimize Molar Ratios: An excess of benzoyl chloride might be necessary to drive the reaction forward, but a large excess could lead to side reactions. Experiment with slight variations in the molar ratio of reactants. |
| Product Loss During Workup | * Careful Quenching: When pouring the reaction mixture into ice-cold water, do so slowly and with vigorous stirring to ensure efficient precipitation of the product.[7][9] * Optimize Recrystallization: Choose an appropriate solvent system for recrystallization to minimize product loss. Common solvents for flavone purification include ethanol, ethyl acetate, and petroleum ether.[5] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Strategy |
| Unreacted Starting Materials | * Improve Reaction Completion: Refer to the strategies for "Incomplete Reaction" above. * Purification: Utilize column chromatography or preparative TLC to separate the desired product from unreacted starting materials. The purity can be checked by melting point determination and TLC.[5] |
| Formation of Side Products | * Optimize Reaction Conditions: Adjusting the temperature, reaction time, or solvent may minimize the formation of specific side products. * Recrystallization: Multiple recrystallizations from a suitable solvent system can effectively remove many impurities.[5] |
| Hydrolysis of Product | * Anhydrous Conditions: Ensure all glassware is thoroughly dried and use a drying tube during the reaction to prevent moisture from hydrolyzing the benzoyl chloride or the product.[9] |
Experimental Protocols
Synthesis of 3-Hydroxyflavone via Algar-Flynn-Oyamada Reaction
-
Chalcone Synthesis: React o-hydroxyacetophenone with an equimolar amount of p-dimethylaminobenzaldehyde in ethanol in the presence of potassium hydroxide. The resulting chalcone is purified by recrystallization from acetone.[5]
-
Oxidative Cyclization: Suspend the purified chalcone in ethanol. Add 20% aqueous sodium hydroxide with stirring, followed by the careful, dropwise addition of 30% hydrogen peroxide over 30 minutes. Stir the reaction mixture for 3.5 hours at 30°C. Pour the mixture into crushed ice containing 5N hydrochloric acid. The precipitate is filtered, washed, dried, and recrystallized from ethyl acetate to yield 3-hydroxyflavone.[5]
Benzoylation of 3-Hydroxyflavone
-
Reaction Setup: In a conical flask, combine 0.004 moles of 3-hydroxyflavone and 0.005 moles of benzoyl chloride.
-
Catalyst Addition: Add 4 ml of dry, redistilled pyridine as a catalyst.
-
Reaction Conditions: Maintain the reaction mixture at a temperature of 50°C for 22.5 hours.
-
Workup: Cool the reaction to room temperature and pour it into ice-cold water.
-
Purification: Filter the crude product that separates out and recrystallize it from ethanol.[5]
Quantitative Data Summary
Table 1: Reaction Conditions for Flavone Synthesis
| Parameter | Allan-Robinson | Baker-Venkataraman | AFO Reaction (for 3-OH flavone) | Benzoylation |
| Starting Materials | o-hydroxyaryl ketone, aromatic anhydride | 2-hydroxyacetophenone, benzoyl chloride | Chalcone | 3-hydroxyflavone, benzoyl chloride |
| Key Reagents/Catalysts | - | Pyridine, KOH, H₂SO₄ | NaOH, H₂O₂ | Pyridine |
| Solvent | - | Pyridine, Glacial Acetic Acid | Ethanol | Dry Pyridine |
| Temperature | Heating | Room temp (benzoylation), Heating (cyclization) | 30°C | 50°C |
| Reaction Time | - | - | 3.5 hours | >22 hours |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. biomedres.us [biomedres.us]
- 2. mdpi.com [mdpi.com]
- 3. mentis.uta.edu [mentis.uta.edu]
- 4. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Overcoming Solubility Challenges of 3-Benzoyl-5-hydroxyflavone in Aqueous Media
Welcome to the technical support center for 3-Benzoyl-5-hydroxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is a synthetic flavonoid derivative. Like many flavonoids, it is a polyphenolic compound with a complex aromatic structure, which results in poor water solubility. This low aqueous solubility can be a significant hurdle in various experimental settings, particularly for in vitro and in vivo biological assays, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.
Q2: What are the general approaches to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These methods, often used for flavonoids, include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the hydroxyl groups, thereby increasing solubility.
-
Use of Cyclodextrins: Encapsulating the hydrophobic flavonoid molecule within the cavity of a cyclodextrin.
-
Nanoparticle Formulation: Reducing the particle size to the nanometer scale to increase the surface area for dissolution.[1][2]
Q3: In which common laboratory solvents is this compound soluble?
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of an organic stock solution into an aqueous buffer.
This is a common issue when the final concentration of the organic solvent in the aqueous medium is not sufficient to maintain the solubility of the compound.
Troubleshooting Steps:
-
Decrease the final concentration of this compound: The simplest solution is often to work at a lower final concentration.
-
Increase the percentage of co-solvent: If experimentally permissible, increase the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous medium. Be mindful of the potential effects of the solvent on your experimental system.
-
Use a different co-solvent: Some co-solvents may be more effective at solubilizing your compound. Consider trying different biocompatible solvents.
-
Employ a solubility-enhancing excipient: Consider the use of cyclodextrins or other solubilizing agents in your aqueous buffer before adding the this compound stock solution.
Issue 2: Inconsistent results in biological assays.
Poor solubility can lead to inconsistent and non-reproducible results due to variations in the amount of dissolved compound.
Troubleshooting Steps:
-
Visually inspect for precipitation: Before each experiment, carefully inspect your final solution for any signs of precipitation, even a faint cloudiness.
-
Filter the final solution: If precipitation is suspected, filtering the solution through a 0.22 µm filter can remove undissolved particles, though this will also lower the actual concentration of the dissolved compound.
-
Quantify the dissolved concentration: If possible, use an analytical technique like HPLC-UV to determine the actual concentration of this compound in your final aqueous medium after any dilution and filtration steps.
-
Prepare fresh dilutions for each experiment: Avoid using old dilutions, as the compound may precipitate out over time.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited, the following table provides data for other flavonoids, which can serve as a useful reference.
| Flavonoid | Solvent System | Temperature (°C) | Solubility |
| Quercetin | Water | 20 | < 0.01 g/L |
| Hesperetin | Water (pH 1.5) | Not Specified | 0.06 x 10⁻³ g/L |
| Hesperetin | Water (pH 8) | Not Specified | 0.24 x 10⁻³ g/L |
| Naringenin | Water (pH 1.5) | Not Specified | 0.025 x 10⁻³ g/L |
| Naringenin | Water (pH 8) | Not Specified | 0.10 x 10⁻³ g/L |
| Kaempferol | Water with 9 mM dimeric β-CD | Not Specified | 10.5-fold increase |
| Myricetin | Water with 9 mM dimeric β-CD | Not Specified | 33.6-fold increase |
| Quercetin | Water with 9 mM dimeric β-CD | Not Specified | 12.4-fold increase |
Note: The data for hesperetin and naringenin at different pH values illustrate the significant impact of pH on flavonoid solubility.[4]
Experimental Protocols
Protocol 1: Co-solvency Method for Preparing an Aqueous Solution of this compound
This protocol provides a general procedure for dissolving this compound using a co-solvent system for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare intermediate dilutions (if necessary):
-
Depending on your final desired concentration, you may need to perform serial dilutions of the stock solution in DMSO.
-
-
Prepare the final aqueous solution:
-
Add the desired volume of the DMSO stock solution to your pre-warmed aqueous buffer.
-
Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and minimize local concentration gradients that can cause precipitation.
-
The final concentration of DMSO in the aqueous medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced artifacts in most cell-based assays.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Adaptable)
This protocol is a general method for preparing flavonoid-cyclodextrin inclusion complexes to enhance aqueous solubility, based on procedures for other flavonoids.[4]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Methanol
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolve the flavonoid: Dissolve a known amount of this compound in a small volume of methanol.
-
Prepare the cyclodextrin solution: In a separate container, dissolve an appropriate molar ratio of HP-β-CD in deionized water. A 1:1 or 1:2 molar ratio of flavonoid to cyclodextrin is a common starting point.
-
Mix the solutions: Slowly add the methanolic solution of the flavonoid to the aqueous HP-β-CD solution while stirring continuously.
-
Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Remove organic solvent: If a significant amount of methanol was used, it can be removed by gentle heating under vacuum.
-
Lyophilize: Freeze the aqueous solution and then lyophilize it to obtain a solid powder of the this compound-HP-β-CD inclusion complex. This powder should be readily soluble in aqueous media.
Visualizations
Caption: Workflow for dissolving this compound using the co-solvency method.
Caption: Factors influencing the aqueous solubility of this compound.
References
Technical Support Center: Synthesis of 3-Benzoyl-5-hydroxyflavone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Benzoyl-5-hydroxyflavone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reaction conditions of the Baker-Venkataraman rearrangement and subsequent cyclization.
-
Incomplete Formation of the Dibenzoylmethane Intermediate: The initial esterification and rearrangement to the 1,3-diketone (dibenzoylmethane) is a critical step.
-
Solution: Ensure anhydrous conditions, as moisture can hydrolyze the benzoyl chloride and the intermediate ester. Use freshly dried solvents and reagents. The choice of base and solvent is also crucial. While pyridine is commonly used, alternatives like potassium carbonate in acetone can also be employed, though they may sometimes lead to side products.[1]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired flavone.
-
Solution: A notable side product can be the O-benzoylated starting material or incompletely rearranged intermediates.[1] Careful control of reaction temperature and time is necessary. Over-refluxing or excessively high temperatures can lead to degradation or alternative reaction pathways. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
-
-
Inefficient Cyclization: The final acid-catalyzed cyclization of the dibenzoylmethane intermediate to the flavone ring must be efficient.
-
Solution: The concentration of the acid catalyst (e.g., sulfuric acid in acetic acid) and the reaction temperature are key. Insufficient acid or temperature may lead to incomplete cyclization. Conversely, overly harsh acidic conditions can cause degradation of the product.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. Common impurities include:
-
Unreacted Starting Material: The 2-hydroxyacetophenone derivative may not have fully reacted.
-
O-Benzoylated Intermediate: The initial product of the reaction between the hydroxyacetophenone and benzoyl chloride.
-
Dibenzoylmethane Intermediate: If the cyclization step is incomplete, the 1,3-diketone will be present.
-
Other Flavone Derivatives: Depending on the specific starting materials and conditions, related flavone structures can sometimes form. For instance, in related syntheses, the presence of a nitro group has been shown to influence the reaction pathway, leading to different products.[1]
Troubleshooting Workflow for Impurities
References
purification challenges of 3-Benzoyl-5-hydroxyflavone and its byproducts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Benzoyl-5-hydroxyflavone and its related compounds. Our aim is to address common challenges encountered during the synthesis and purification of this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Initial Work-up
Question 1: What are the common synthetic routes for this compound and what are the expected initial impurities?
Answer: this compound is typically synthesized via a modified Baker-Venkataraman rearrangement. The general approach involves the acylation of a dihydroxyacetophenone, followed by rearrangement and cyclization. A common starting material is 2,6-dihydroxyacetophenone, which is first diaroylated and then undergoes cyclization.
Common Impurities & Byproducts:
-
Unreacted Starting Materials: 2,6-dihydroxyacetophenone and benzoyl chloride may be present if the initial reaction is incomplete.
-
Mono-aroylated Intermediate: Incomplete acylation can lead to the presence of mono-aroylated acetophenone.
-
Baker-Venkataraman Rearrangement Intermediate: The 1,3-diketone intermediate may not fully cyclize, leading to its presence in the crude product.
-
Side-reaction Products: Hydrolysis of benzoyl chloride can produce benzoic acid.
Troubleshooting:
-
Incomplete Reaction: Ensure anhydrous conditions and use a slight excess of benzoyl chloride. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Presence of Intermediates: The cyclization step is acid-catalyzed. Ensure sufficient acid catalyst and adequate reaction time and temperature.
Purification Challenges
Question 2: My crude this compound product is a complex mixture. What is the recommended initial purification step?
Answer: For a complex crude mixture, it is advisable to start with a simple purification technique to remove major impurities before proceeding to more advanced methods like chromatography.
Recommended Initial Step: Recrystallization Recrystallization is an effective first step to significantly improve the purity of your product.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound "oils out" instead of forming crystals, it may be due to a supersaturated solution or the presence of impurities that inhibit crystallization. Try using a more dilute solution or a different solvent system. Scratching the inside of the flask with a glass stirring rod can sometimes initiate crystallization.[1][2][3]
-
Poor Crystal Yield: This can result from using too much solvent or cooling the solution too quickly. Ensure you are using the minimum amount of hot solvent required to dissolve the compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
-
Colored Impurities: If your product has a persistent color, you can try adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Solvent Selection for Recrystallization: The choice of solvent is critical. For flavones, common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures with water.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Question 3: I'm still seeing multiple spots on my TLC after recrystallization. What chromatographic techniques are suitable for purifying this compound?
Answer: Column chromatography is the most common and effective method for purifying flavonoids like this compound.
Recommended Chromatographic Techniques:
-
Silica Gel Column Chromatography: This is the standard method for purifying moderately polar compounds. A gradient elution with a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used.
-
Reverse-Phase Column Chromatography (C18): If the compound is still impure after silica gel chromatography, reverse-phase chromatography can be a powerful alternative. This technique uses a non-polar stationary phase (C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water).
Troubleshooting Column Chromatography:
-
Poor Separation: If the spots on the TLC are very close together, you may need to try a different solvent system with a different polarity. For silica gel, adding a small amount of a more polar solvent like methanol can sometimes improve separation.
-
Tailing of Spots: Tailing is often caused by the compound interacting too strongly with the stationary phase. For acidic compounds like those with a hydroxyl group, adding a small amount of acetic acid or formic acid to the mobile phase can help to produce sharper peaks.
-
Compound Crashing on the Column: If the compound is not very soluble in the mobile phase, it can precipitate on the column. Ensure your crude product is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.
Quantitative Data Summary
The following table summarizes typical data that might be expected during the synthesis and purification of 3-aroyl-5-hydroxyflavones. Please note that actual yields and purity will vary depending on the specific reaction conditions and purification methods used.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Yield (%) | 70-85% | 50-70% | 30-50% |
| Purity (by HPLC) | 60-80% | 85-95% | >98% |
| Appearance | Yellowish-brown solid | Pale yellow crystals | White to off-white powder |
Experimental Protocols
Synthesis of this compound
This protocol is based on the synthesis of 3-aroyl-5-hydroxyflavones.
Materials:
-
2,6-Dihydroxyacetophenone
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Hydrochloric acid (10%)
-
Glacial acetic acid
-
Sulfuric acid (concentrated)
Procedure:
-
Diaroylation: Dissolve 2,6-dihydroxyacetophenone in anhydrous acetone and add anhydrous potassium carbonate. To this suspension, add benzoyl chloride dropwise with stirring. Reflux the mixture for 24 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold 10% hydrochloric acid. The precipitate of the diaroylated product is filtered, washed with water, and dried.
-
Baker-Venkataraman Rearrangement and Cyclization: The dried diaroylated product is dissolved in anhydrous pyridine, and powdered potassium hydroxide is added. The mixture is stirred at room temperature. The intermediate 1,3-diketone is then cyclized by heating in glacial acetic acid with a catalytic amount of concentrated sulfuric acid.
-
Final Work-up: The reaction mixture is poured into ice water, and the precipitated crude this compound is collected by filtration, washed with water, and dried.
Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is carefully added to the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Logical Relationship of Potential Impurities
Caption: Relationship between impurities and purification methods.
References
Technical Support Center: Enhancing the Stability of 3-Benzoyl-5-hydroxyflavone in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with 3-Benzoyl-5-hydroxyflavone in solution. The information is based on established principles of flavonoid chemistry.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Loss of compound over a short period, observed as a decrease in peak area in HPLC analysis or a change in solution color.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Photodegradation | Flavonoids are susceptible to degradation upon exposure to UV and visible light.[1][2][3][4] Work in a dimly lit environment, use amber-colored vials or wrap your containers in aluminum foil. |
| pH Instability | Hydroxyflavones can be unstable in alkaline conditions, which can lead to autoxidation and dimerization.[5][6][7][8] Maintain the pH of your solution in the acidic to neutral range (pH 4-7). Use appropriate buffer systems to ensure pH stability. |
| Oxidation | The presence of dissolved oxygen can promote oxidative degradation.[3] Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solutions. Store solutions under an inert atmosphere. |
| Solvent Effects | The polarity of the solvent can influence the rate of degradation. Photodegradation of some flavones is faster in polar solvents.[1] If your experimental conditions allow, consider using a less polar solvent. However, solubility must be taken into account. |
| Metal Ion Chelation | The 5-hydroxy and 4-keto groups can chelate metal ions, which may catalyze degradation.[9] If metal ion contamination is suspected, use high-purity solvents and consider adding a chelating agent like EDTA, if it does not interfere with your experiment. |
Issue 2: Poor Solubility or Precipitation of this compound
-
Symptom: Cloudiness in the solution or visible precipitate, leading to inaccurate concentration measurements.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low Aqueous Solubility | Flavonoids, particularly aglycones, often have low solubility in water.[10][11][12] Prepare stock solutions in an appropriate organic solvent such as DMSO, ethanol, or methanol before diluting into your final aqueous buffer.[13] Be mindful of the final concentration of the organic solvent in your assay. |
| pH-Dependent Solubility | The solubility of flavonoids can be pH-dependent.[11] While alkaline pH might increase solubility for some flavonoids due to deprotonation, it can also increase degradation.[5][6] A careful balance must be struck. Experiment with a range of acidic to neutral pH values to find the optimal balance of solubility and stability. |
| Temperature Effects | Solubility is often temperature-dependent.[11] Gentle warming and sonication can help dissolve the compound. However, be cautious as elevated temperatures can also accelerate degradation. |
Issue 3: Inconsistent Results in Analytical Assays (e.g., HPLC, LC-MS)
-
Symptom: Poor reproducibility of peak areas or retention times between analytical runs.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| On-Column or In-Source Degradation | The compound may be degrading during the analytical process. |
| Mobile Phase: Ensure the mobile phase is degassed and the pH is controlled. | |
| Temperature: Use a column oven to maintain a consistent and controlled temperature. | |
| Method Optimization: Optimize LC-MS parameters to minimize in-source fragmentation. | |
| Adsorption to Vials/Plates | The compound may adsorb to the surface of plastic or glass containers, leading to lower than expected concentrations.[13] Use low-adsorption vials or plates. Silanized glass vials can also be considered. |
| Inconsistent Sample Preparation | Variations in sample handling can lead to variability. |
| Timing: Analyze samples promptly after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C or -20°C) and protected from light. | |
| Pipetting: Ensure accurate and consistent pipetting, especially for serial dilutions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
While specific data for this compound is limited, related flavonoids are known to degrade via photo-oxidation, hydrolysis, and oxidative cleavage of the C-ring, especially under alkaline conditions.[2][7][14] The presence of the 3-benzoyl group may influence the electron distribution in the C-ring and potentially affect its stability.
Q2: How does the benzoyl group at the 3-position affect stability compared to a hydroxyl group?
The 3-hydroxy group in flavonols is a key site for excited-state intramolecular proton transfer (ESIPT), which can be a pathway for photodegradation.[14] Replacing the 3-hydroxyl with a benzoyl group eliminates this specific pathway. However, the benzoyl group itself might be susceptible to hydrolysis, especially at extreme pH values.
Q3: What solvents are recommended for dissolving and storing this compound?
For stock solutions, polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), or alcohols like ethanol and methanol are generally good choices.[10] The solubility in acetonitrile and acetone can also be significant.[11][12] For working solutions, it is crucial to minimize the percentage of organic solvent if diluting into an aqueous buffer to avoid precipitation. Always use high-purity, degassed solvents.
Q4: At what pH range is this compound most stable?
Generally, flavonoids exhibit greater stability in acidic to neutral pH (pH 4-7).[5][6] Alkaline conditions (pH > 8) often lead to rapid degradation due to the deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation.[7][8]
Q5: How should I store my solutions of this compound?
For short-term storage (hours to a few days), store solutions at 4°C in the dark. For long-term storage, aliquot stock solutions into amber vials, purge with an inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4 to 9 (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-8, borate buffer for pH 9).
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Incubation: Dilute the stock solution into each buffer to a final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) and consistent across all samples.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) in the dark.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quenching: Immediately stop any further degradation by adding an equal volume of cold methanol or acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the remaining concentration of this compound.[13][15]
-
Data Analysis: Plot the percentage of the compound remaining versus time for each pH.
Protocol 2: Evaluating the Photostability of this compound
-
Solution Preparation: Prepare a solution of this compound in a chosen solvent and buffer system at a known concentration.
-
Sample Exposure:
-
Light-Exposed Sample: Place the solution in a transparent container (e.g., quartz cuvette or clear vial) and expose it to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution, or simply daylight).
-
Dark Control: Wrap an identical sample in aluminum foil and keep it alongside the light-exposed sample to serve as a control.
-
-
Time Points: At various time points, take aliquots from both the light-exposed and dark control samples.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the concentration of the parent compound.
-
Data Comparison: Compare the degradation rate in the light-exposed sample to that in the dark control to determine the extent of photodegradation.
Visualizations
Caption: Workflow for assessing the pH stability of this compound.
Caption: Factors influencing the degradation of this compound.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. The Photodegradation of Quercetin: Relation to Oxidation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Accurate Quantification of 3-Benzoyl-5-hydroxyflavone by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC methods for the accurate quantification of 3-Benzoyl-5-hydroxyflavone.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing. What are the possible causes and solutions?
-
Answer: Peak tailing is a common issue in HPLC. For a compound like this compound, which has a hydroxyl group, interactions with the stationary phase can be a primary cause.
-
Secondary Interactions: The hydroxyl group can interact with residual silanols on the silica-based C18 column, leading to tailing.
-
Solution 1: Use a Low-pH Mobile Phase: Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v) can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed to reduce silanol activity.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the concentration of the sample or the injection volume. A good starting point is to keep the injection volume between 1-5% of the total column volume.[1]
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase composition or a weaker solvent.[1]
-
-
-
Question: My peak is fronting. What could be the cause?
-
Answer: Peak fronting is often an indication of column overload or poor sample solubility.
-
Solution 1: Reduce Sample Concentration: As with tailing, decreasing the amount of analyte injected can resolve fronting caused by overloading the column.[1]
-
Solution 2: Improve Sample Solubility: this compound has low water solubility. Ensure it is fully dissolved in the sample solvent. If precipitation occurs upon injection into the mobile phase, this can cause fronting. Consider using a sample solvent with a slightly higher organic content, but be mindful of the potential for peak distortion if it is much stronger than the mobile phase.
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my analyte is shifting between injections. What should I check?
-
Answer: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause.
-
Solution 1: Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Solution 2: Use a Buffered Mobile Phase: If the retention is sensitive to pH, use a buffer to maintain a constant pH. Given the pKa of the hydroxyl group on similar flavonols is around 9.29, minor pH fluctuations in an unbuffered acidic mobile phase are less likely to cause significant shifts, but buffering can improve robustness.
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time shifts.
-
Solution: Perform regular pump maintenance, including checking for leaks and cleaning or replacing check valves.
-
-
Issue 3: Poor Resolution
-
Question: I am not getting good separation between this compound and other components in my sample. How can I improve resolution?
-
Answer: Improving resolution involves optimizing the selectivity, efficiency, and retention of your method.
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase can significantly impact selectivity.
-
Solution 1: Change the Organic Solvent: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.
-
Solution 2: Adjust the Gradient: If using a gradient, make the slope shallower in the region where the peaks of interest are eluting. This provides more time for separation.
-
-
Change the Stationary Phase: The column chemistry plays a crucial role in selectivity.
-
Solution: If a C18 column is not providing adequate separation, consider a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic compounds like flavonoids.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting HPLC method for this compound?
-
A1: A good starting point for method development would be a reversed-phase method using a C18 column. Based on methods for similar flavonoids, a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended. A gradient from a low to a high percentage of acetonitrile will likely be effective.
-
-
Q2: What is the best wavelength for detecting this compound?
-
A2: Flavonols typically have two main absorption bands in the UV-Vis region. Band I is in the 300-400 nm range and Band II is between 240-300 nm. For flavonols like 3-hydroxyflavone, the longer wavelength band (Band I) is often used for quantification to enhance selectivity. A photodiode array (PDA) detector can be used to determine the absorption maximum for this compound, which is expected to be in the 340-360 nm range.
-
-
Q3: How should I prepare my sample for analysis?
-
A3: The sample preparation will depend on the matrix. For a pure standard, dissolve it in a suitable solvent like methanol or acetonitrile. For extracts, a solid-phase extraction (SPE) may be necessary to remove interfering substances. The final sample should be dissolved in a solvent compatible with the initial mobile phase and filtered through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
Q4: Do I need to use a guard column?
-
A4: Using a guard column is highly recommended, especially when analyzing complex samples like plant extracts. It protects the analytical column from particulates and strongly retained compounds, thereby extending the column's lifetime and maintaining method performance.
-
Experimental Protocol: Quantification of this compound
This protocol provides a general methodology for the quantification of this compound. It should be validated for your specific application.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (≥98%)
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) % B 0.0 10 25.0 80 30.0 80 30.1 10 | 35.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the absorption maximum of this compound (determine by PDA, likely around 350 nm).
4. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation
-
Accurately weigh the sample and extract it with a suitable solvent (e.g., methanol).
-
The extract may need to be further purified using solid-phase extraction (SPE).
-
Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
6. Calibration and Quantification
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Inject the sample solution and use the peak area to calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Data Summary
The following table summarizes typical parameters for the HPLC analysis of flavonoids, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.5% Phosphoric Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Detection | 356 nm | 285 nm | 350 nm |
Visualizations
Caption: Experimental workflow for HPLC method development and refinement.
References
addressing off-target effects of 3-Benzoyl-5-hydroxyflavone in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 3-Benzoyl-5-hydroxyflavone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a synthetic flavonoid. While its precise mechanism of action may be under investigation, flavonoids are known to interact with a variety of cellular targets, including protein kinases and transcription factors. It is crucial to empirically determine its on-target and off-target effects in your specific experimental system.
Q2: I am observing unexpected cellular phenotypes at concentrations close to the IC50 of my target. Could these be off-target effects?
Yes, it is highly probable. Off-target effects are common with small molecule inhibitors, especially at concentrations at or above the IC50 value determined for the primary target.[1] It is recommended to perform a dose-response curve and use the lowest effective concentration to minimize off-target effects.[1]
Q3: How can I distinguish between on-target and off-target effects?
Several strategies can be employed:
-
Use a structurally unrelated inhibitor: A different compound that targets the same primary protein but has a distinct chemical structure can help confirm if the observed phenotype is due to inhibition of the intended target.
-
Rescue experiments: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype if it is an on-target effect.
-
Knockdown/knockout of the target: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should phenocopy the effects of the inhibitor if they are on-target.
-
Whole-proteome or kinome profiling: Techniques like mass spectrometry-based proteomics or kinome arrays can identify other proteins that this compound binds to.
Q4: What are common off-target signaling pathways affected by flavonoid-like compounds?
Flavonoids have been reported to interact with various signaling pathways. A related compound, LM-031 (3-benzoyl-5-hydroxychromen-2-one), was found to upregulate the HSPB1 chaperone, the NRF2/NQO1/GCLC pathway, and the CREB-dependent BDNF/AKT/ERK/BCL2 pathway.[2] Therefore, it is prudent to investigate these and other common signaling pathways, such as MAPK/ERK, PI3K/Akt, and NF-κB, for potential off-target modulation.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating off-target effects of this compound.
Issue 1: High cytotoxicity or unexpected cell death
-
Possible Cause: The compound may be causing off-target toxicity or inducing apoptosis/necrosis through unintended pathways.
-
Troubleshooting Steps:
-
Determine the EC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide concentration range of this compound to determine the concentration at which 50% of cells are no longer viable.
-
Work below the cytotoxic concentration: Ensure that all functional experiments are conducted at concentrations well below the cytotoxic EC50.
-
Assess markers of apoptosis and necrosis: Use assays such as Annexin V/PI staining, caspase activity assays, or LDH release assays to determine the mechanism of cell death.
-
Issue 2: Inconsistent or non-reproducible experimental results
-
Possible Cause: Compound instability, poor solubility, or interactions with media components. Small molecule inhibitors can sometimes be unstable in culture media or exhibit poor solubility, leading to variable effective concentrations.[1]
-
Troubleshooting Steps:
-
Verify compound stability: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using techniques like HPLC.
-
Ensure proper solubilization: Use appropriate solvents like DMSO for initial stock solutions and ensure the final concentration in the media does not lead to precipitation.[1] Visually inspect the media for any signs of precipitation.
-
Serum interaction: Be aware that components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Consider reducing the serum percentage or using serum-free media if your cell line permits.
-
Issue 3: Observed phenotype does not match the known function of the intended target
-
Possible Cause: The phenotype is a result of one or more off-target effects.
-
Troubleshooting Steps:
-
Perform a target engagement assay: Confirm that this compound is binding to its intended target in your cells at the concentrations used. This can be done using techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by western blotting.
-
Conduct a kinome scan or proteome profiling: Use a service or an in-house platform to screen this compound against a panel of kinases or the whole proteome to identify potential off-target binders.
-
Validate off-targets: Once potential off-targets are identified, use orthogonal approaches like siRNA knockdown or other specific inhibitors for those targets to see if the observed phenotype is replicated.
-
Quantitative Data Summary
| Target | IC50 (nM) | Assay Type | Notes |
| On-Target | |||
| Target X | 50 | Biochemical Assay | Potent inhibition of the primary target in a cell-free system. |
| Target X | 500 | Cell-Based Assay | Lower potency in cells may indicate issues with permeability or efflux. |
| Off-Target | |||
| Kinase A | 2,500 | Kinome Scan | 50-fold less potent than on-target, but could be relevant at higher doses. |
| Kinase B | 15,000 | Kinome Scan | Unlikely to be a significant off-target at effective concentrations. |
| GPCR Y | >50,000 | Receptor Binding | No significant binding observed. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using Western Blot
This protocol describes how to confirm that this compound inhibits the phosphorylation of a downstream substrate of its intended target kinase.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1x, 1x, 10x, 100x the target IC50) for the desired duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against the phosphorylated form of the downstream substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control. A dose-dependent decrease in phosphorylation indicates on-target engagement.
Visualizations
Caption: Workflow for investigating this compound effects.
References
minimizing interference in spectroscopic analysis of 3-Benzoyl-5-hydroxyflavone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of 3-Benzoyl-5-hydroxyflavone.
Troubleshooting Guides
This section addresses common issues encountered during the spectroscopic analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Unexpected Shifts in UV-Vis Absorption Maxima (λmax)
-
Question: Why is the λmax of my this compound sample different from the expected literature value?
-
Answer: Deviations in the maximum absorption wavelength (λmax) are common and can be attributed to several factors, primarily solvent effects and pH changes. Flavonoids, including this compound, exhibit shifts in their UV-Vis spectra depending on the polarity and hydrogen-bonding capability of the solvent. The typical UV-Vis spectra of flavonoids show two main absorption bands: Band I (related to the B-ring cinnamoyl system) and Band II (from the A-ring benzoyl system).[1][2] For flavonols, Band I is typically in the 350-385 nm range, while Band B is around 250-290 nm.[1]
-
Solvent Polarity: A change in solvent can alter the position of these bands. For instance, the absorption spectra of 3-hydroxyflavone, a related compound, show variations in different polar solvents.[3]
-
pH of the Solution: The pH of your sample solution can significantly impact the spectra. The 5-hydroxy group can be deprotonated in basic conditions, leading to a bathochromic (red) shift in the UV-Vis spectrum. It's crucial to control and report the pH of your solutions. Studies on similar flavonoids have shown that changes in pH lead to different ionic species with distinct absorption spectra.[4][5]
Solution:
-
Standardize Solvent: Ensure you are using the same solvent as reported in the literature you are referencing. If not, consider the potential for solvent-induced shifts.
-
Buffer the Solution: Use a suitable buffer to maintain a constant and known pH for your sample and blank measurements.
-
Verify pH: Measure and record the pH of your final sample solution.
-
Issue 2: Irreproducible Fluorescence Emission Spectra
-
Question: My fluorescence readings for this compound are inconsistent between experiments. What could be the cause?
-
Answer: Irreproducible fluorescence is often due to sensitivity to the local chemical environment. Like other 3-hydroxyflavones, this compound is expected to exhibit dual fluorescence due to Excited State Intramolecular Proton Transfer (ESIPT). This phenomenon is highly sensitive to:
-
Solvent Effects: The polarity and protic nature of the solvent can influence the ESIPT process and thus the ratio of the two emission bands.[6] For 3-hydroxyflavone, increasing the polarity of protic solvents can affect the intensity of the different emission bands.[3]
-
Presence of Quenchers: Contaminants in your sample or solvent, such as heavy metal ions or dissolved oxygen, can quench fluorescence, leading to lower and variable intensities.
-
pH Changes: As with UV-Vis, the pH can alter the fluorescent species present in the solution. Deprotonation can change the emission profile.[3]
Solution:
-
Use High-Purity Solvents: Employ spectroscopic grade solvents to minimize fluorescent impurities.
-
Control pH: Use buffers to ensure consistent pH across all measurements.
-
Degas Solvents: If oxygen quenching is suspected, degas your solvents before use.
-
Check for Metal Contamination: If metal ion contamination is possible, consider using a chelating agent like EDTA as a control experiment to see if fluorescence is restored.
-
Issue 3: Broad or Poorly Resolved Spectral Peaks
-
Question: The peaks in my UV-Vis or fluorescence spectrum are broad and lack definition. How can I improve the resolution?
-
Answer: Poorly resolved peaks can indicate the presence of multiple overlapping signals or aggregation of the analyte.
-
Multiple Species: The presence of different protonated or solvated forms of this compound can lead to overlapping spectra. This is often pH-dependent.[4]
-
Aggregation: At high concentrations, molecules can aggregate, which can broaden the spectral peaks.
-
Instrumental Factors: Incorrect instrument settings, such as a wide slit width, can reduce spectral resolution.
Solution:
-
Optimize pH: Adjust the pH of the solution to favor a single species. This may require some empirical testing.
-
Adjust Concentration: Prepare a dilution series to determine if the issue is concentration-dependent. Work within a linear concentration range.
-
Optimize Instrument Settings: Use the narrowest practical slit width on your spectrophotometer or fluorometer to improve resolution, keeping in mind that this will reduce signal intensity.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common source of interference in the spectroscopic analysis of this compound?
A1: The most common sources of interference are pH fluctuations , solvent choice , and the presence of metal ions . The hydroxyl and carbonyl groups on the flavonoid skeleton make it susceptible to protonation/deprotonation and metal chelation, both of which significantly alter its electronic structure and, consequently, its spectroscopic properties.[4]
Q2: How can I prevent interference from metal ions?
A2: If you suspect metal ion contamination in your sample or reagents, you can add a small amount of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid) to your sample solution. This will bind to the interfering metal ions, preventing them from complexing with the this compound. However, be aware that if you are studying the interaction of your compound with a specific metal, this is not an appropriate step.
Q3: Can I use any solvent for my analysis?
A3: It is highly recommended to use a consistent, high-purity, spectroscopic grade solvent for all measurements. The choice of solvent can significantly affect the position and intensity of absorption and emission bands.[6] For comparative studies, the same solvent system should be used throughout.
Q4: My sample is from a biological matrix. What additional steps should I take?
A4: Biological samples are complex and may contain numerous interfering substances. It is crucial to perform a thorough sample cleanup. This may involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the this compound from other components like proteins, lipids, and other small molecules that may absorb or fluoresce in the same region.
Data Presentation
Table 1: Expected Spectral Shifts of this compound Due to Common Interferences (Based on General Flavonoid Behavior)
| Interference | Spectroscopic Technique | Expected Effect on Spectrum | Typical Magnitude of Shift |
| Increasing Solvent Polarity | UV-Vis Absorption | Small shifts in Band I and Band II (can be bathochromic or hypsochromic) | 2 - 10 nm |
| Fluorescence Emission | Shift in the ratio of dual fluorescence bands | Varies | |
| Change to Basic pH | UV-Vis Absorption | Bathochromic (red) shift of Band I | 20 - 50 nm |
| Fluorescence Emission | Potential quenching or shift to longer wavelengths | Varies | |
| Metal Ion Chelation (e.g., Al³⁺, Fe³⁺) | UV-Vis Absorption | Significant bathochromic (red) shift of Band I | 40 - 100 nm |
| Fluorescence Emission | Often fluorescence quenching or formation of a new fluorescent complex | Varies |
Note: The data in this table are illustrative and based on the known behavior of related flavonoids. The exact magnitude of shifts for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound for UV-Vis Analysis with pH Control
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound and dissolve it in a spectroscopic grade solvent (e.g., methanol or ethanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
-
Buffer Preparation:
-
Prepare a series of buffers (e.g., phosphate or acetate buffers) at desired pH values (e.g., pH 5, 7, 9). Ensure the buffer components do not absorb in the spectral region of interest.
-
-
Sample Preparation:
-
In a volumetric flask, add a specific volume of the stock solution.
-
Add the chosen buffer to make up a significant portion of the final volume (e.g., 50%).
-
Dilute to the final volume with the same solvent used for the stock solution. This ensures a consistent final solvent composition.
-
The final concentration should be in a range that gives an absorbance between 0.1 and 1.0 AU.
-
-
Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a blank solution containing the same solvent and buffer composition as the sample.
-
Record the spectrum over the desired range (e.g., 200-500 nm).
-
Measure the pH of the final solution in the cuvette to confirm.
-
Visualizations
References
- 1. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Spectral Investigation of a Series of Flavanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pH dependency of the structural and photophysical properties of the atypical 2′,3-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solvent effects on the photophysics and photoreactivity of 3-hydroxyflavone: A combined spectroscopic and kinetic study [cea.fr]
Technical Support Center: 3-Benzoyl-5-hydroxyflavone Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of 3-Benzoyl-5-hydroxyflavone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a synthetic flavonoid. Like many flavonoids, it is a lipophilic molecule with poor aqueous solubility. This low solubility is a primary reason for its limited oral bioavailability, which can hinder its potential therapeutic effects. The bioavailability of a structurally related compound, 7,8-benzoflavone, has been reported to be low and dose-dependent in rats, ranging from 0.61% to 13.2%[1].
Q2: What are the main strategies to improve the bioavailability of this compound?
A2: The main strategies focus on overcoming its poor solubility and susceptibility to metabolic enzymes and efflux transporters. These include:
-
Formulation Strategies:
-
Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can enhance its solubility, protect it from degradation, and improve its absorption.
-
Cyclodextrin complexation: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of poorly soluble drugs.
-
-
Chemical Modification:
-
Prodrug synthesis: Modifying the structure of the molecule to create a more soluble or permeable prodrug that is converted to the active compound in the body.
-
-
Co-administration with Bioenhancers:
-
Using absorption enhancers or inhibitors of efflux pumps (like P-glycoprotein and BCRP) can increase the intestinal permeability and systemic exposure of the flavonoid.
-
Q3: Are there any known signaling pathways affected by this compound or related flavonoids?
A3: While specific pathways for this compound are not well-documented, flavonoids, in general, are known to modulate various cellular signaling pathways. These include the phosphoinositide 3-kinase (PI3K)/Akt and NF-κB signaling pathways, which are crucial in cell survival, proliferation, and inflammation[2][3]. Some flavonoids have also been shown to interact with mitogen-activated protein kinase (MAPK) pathways[4]. Understanding these interactions is important for assessing the pharmacological effects of the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of this compound formulations.
Problem 1: Low in vitro dissolution rate of the developed formulation.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of this compound. | 1. Particle size reduction: Micronization or nanocrystallization can increase the surface area for dissolution. 2. Formulation with solubilizing agents: Incorporate surfactants, co-solvents, or cyclodextrins into the formulation. |
| Drug precipitation in the dissolution medium. | 1. Use of precipitation inhibitors: Include polymers like HPMC or PVP in the formulation to maintain a supersaturated state. 2. Optimize dissolution medium: Ensure the pH and composition of the medium are suitable to maintain the solubility of the compound. |
| Inadequate formulation design. | 1. Reformulate using a different strategy: If a simple solid dispersion is not effective, consider more advanced techniques like self-emulsifying drug delivery systems (SEDDS) or nanoparticle encapsulation. |
Problem 2: High variability in Caco-2 cell permeability assay results.
| Possible Cause | Troubleshooting Step |
| Poor solubility of the compound in the transport medium. | 1. Use of a co-solvent: Add a small, non-toxic percentage of a solvent like DMSO to the transport buffer to ensure the compound remains in solution. 2. Incorporate bovine serum albumin (BSA): BSA can help solubilize lipophilic compounds and mimic physiological conditions. |
| Efflux by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | 1. Conduct bi-directional transport studies: Measure both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use of efflux inhibitors: Co-incubate with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to confirm the involvement of these transporters. |
| Cell monolayer integrity issues. | 1. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your cell line before and after the experiment. 2. Check for cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) at the tested concentrations to rule out toxicity-induced membrane damage. |
Problem 3: In vivo pharmacokinetic study shows low oral bioavailability despite promising in vitro results.
| Possible Cause | Troubleshooting Step |
| Extensive first-pass metabolism in the gut wall and liver. | 1. Investigate metabolic stability: Use liver microsomes or S9 fractions to assess the metabolic stability of the compound. 2. Consider co-administration with metabolic inhibitors: While not a formulation strategy, this can help identify the extent of metabolic clearance. |
| Rapid clearance from systemic circulation. | 1. Analyze the pharmacokinetic profile: A short half-life (t1/2) and high clearance (CL) value indicate rapid elimination. 2. Modify the formulation for sustained release: Develop a formulation that provides a slower, more sustained release of the drug to maintain therapeutic concentrations for a longer duration. |
| Poor correlation between in vitro dissolution and in vivo absorption. | 1. Refine the in vitro dissolution method: Ensure the dissolution medium and conditions better mimic the in vivo environment of the gastrointestinal tract. 2. Develop an in vitro-in vivo correlation (IVIVC): This can help in predicting the in vivo performance of different formulations based on their in vitro dissolution profiles. |
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following tables present illustrative data for structurally related flavonoids or general flavonoid formulations.
Table 1: Bioavailability Parameters of 7,8-Benzoflavone in Rats[1]
| Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (min) | AUC₀₋∞ (µg·min/mL) | Bioavailability (%) |
| 12.5 | Oral | 0.12 ± 0.04 | 15 | 29.7 ± 11.2 | 0.61 |
| 25 | Oral | 0.45 ± 0.15 | 20 | 148 ± 52 | 1.5 |
| 50 | Oral | 3.6 ± 1.2 | 30 | 1480 ± 520 | 13.2 |
Data are presented as mean ± SD.
Table 2: Illustrative Example of Bioavailability Enhancement of a Poorly Soluble Flavonoid (Quercetin) using a Nanoparticle Formulation
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | Relative Bioavailability (%) |
| Quercetin Suspension | 1.2 ± 0.3 | 2.0 | 6.8 ± 1.5 | 100 |
| Quercetin Nanoparticles | 4.8 ± 0.9 | 1.5 | 25.2 ± 4.1 | 370 |
This is hypothetical data for illustrative purposes, based on typical improvements seen with flavonoid nanoparticle formulations.
Experimental Protocols
1. Preparation of this compound Loaded Polymeric Nanoparticles
-
Method: Nanoprecipitation
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Acetone, Polyvinyl alcohol (PVA) solution (1% w/v).
-
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of acetone.
-
Inject this organic solution dropwise into 20 mL of a 1% PVA solution under constant magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Resuspend the nanoparticles in water and lyophilize for long-term storage.
-
2. In Vitro Dissolution Testing
-
Apparatus: USP Apparatus II (Paddle)
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) with 0.5% Tween 80.
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5 °C.
-
Set the paddle speed to 75 rpm.
-
Add the this compound formulation (equivalent to 10 mg of the drug) to the dissolution vessel.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
3. Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Procedure:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
For apical to basolateral (A-B) transport, add the test compound (e.g., 10 µM this compound in HBSS) to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral to apical (B-A) transport, add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37 °C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points.
-
Analyze the concentration of the compound in the samples by HPLC or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Visualizations
Caption: Strategies to address the causes of poor bioavailability.
Caption: A typical experimental workflow for bioavailability assessment.
Caption: Simplified overview of potential flavonoid signaling interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential: 3-Benzoyl-5-hydroxyflavone versus the Benchmark Quercetin
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant activities of 3-Benzoyl-5-hydroxyflavone and the well-established flavonoid, quercetin. This document synthesizes available experimental data for quercetin and offers a theoretical comparison for this compound based on established structure-activity relationships due to the current absence of direct experimental data for this compound in peer-reviewed literature.
Executive Summary
Quantitative Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. Lower IC50 values indicate higher antioxidant activity. The table below summarizes experimentally determined IC50 values for quercetin from various studies.
| Compound | Assay | IC50 Value (µM) | Reference |
| Quercetin | DPPH | 4.60 ± 0.3 | [6] |
| Quercetin | ABTS | 48.0 ± 4.4 | [6] |
| Quercetin | DPPH | ~80 µg/mL | [7] |
| Quercetin | ABTS | - | - |
| This compound | DPPH | Data not available | |
| This compound | ABTS | Data not available |
Note: The IC50 value for quercetin in the DPPH assay from one study was reported in µg/mL and has been included as is, due to the absence of the molecular weight in the source for a precise conversion to µM.[7] The lack of available data for this compound is a significant gap in the current scientific literature.
Theoretical Comparison Based on Structure-Activity Relationship (SAR)
The antioxidant activity of flavonoids is largely dictated by their chemical structure, specifically the number and arrangement of hydroxyl (-OH) groups and the presence of a C2-C3 double bond in the C-ring.
Quercetin's Structural Advantages for Antioxidant Activity:
-
Catechol group in the B-ring: The 3',4'-dihydroxy arrangement in the B-ring is a critical feature for potent antioxidant activity, as it donates hydrogen atoms to free radicals and stabilizes the resulting phenoxyl radical.
-
2,3-double bond in the C-ring: This double bond, in conjunction with the 4-oxo group, delocalizes electrons, which enhances the stability of the flavonoid radical after hydrogen donation.
-
3- and 5-hydroxyl groups: The hydroxyl groups at positions 3 and 5 also contribute to the overall antioxidant capacity.
Theoretical Antioxidant Potential of this compound:
The structure of this compound features a benzoyl group at the 3-position and a hydroxyl group at the 5-position.
-
5-Hydroxyl Group: The presence of the 5-hydroxyl group is a favorable feature for antioxidant activity.
-
Absence of a 3-Hydroxyl Group: The substitution of the 3-hydroxyl group with a benzoyl group is a key point of differentiation. The 3-OH group is known to be a significant contributor to the radical scavenging capacity of flavonols like quercetin. Its absence and replacement with a bulky benzoyl group would likely diminish the molecule's ability to donate a hydrogen atom at this position, thereby potentially reducing its overall antioxidant activity compared to quercetin.
-
B-ring Substitution: The antioxidant potential will also heavily depend on the substitution pattern of the B-ring, which is not specified in the name "this compound". If it lacks the catechol (3',4'-dihydroxy) structure of quercetin, its antioxidant activity would be expected to be significantly lower.
Based on these structural considerations, it is hypothesized that This compound would exhibit lower antioxidant activity than quercetin , primarily due to the absence of the critical 3-hydroxyl group and potentially a less favorable B-ring hydroxylation pattern. However, this remains a theoretical assessment pending experimental validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are standard protocols for the DPPH and ABTS assays, commonly used to evaluate antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8][9]
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in a suitable solvent like methanol.[8]
-
Sample Preparation: The test compound (e.g., quercetin or this compound) is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution at various concentrations. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[10][11]
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a stock solution and subsequent dilutions.
-
Reaction Mixture: A small volume of the sample solution at different concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at the specified wavelength (e.g., 734 nm).
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Signaling Pathways and Experimental Workflows
The antioxidant effects of flavonoids like quercetin extend beyond direct radical scavenging and involve modulation of cellular signaling pathways. Quercetin is known to influence pathways related to oxidative stress, inflammation, and cell survival.
Quercetin's Influence on Cellular Antioxidant Defense
One of the key mechanisms of quercetin's antioxidant action is its ability to upregulate endogenous antioxidant defense systems. This is often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.
Caption: Quercetin-mediated activation of the Nrf2 signaling pathway.
In this pathway, under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. Oxidative stress or the presence of inducers like quercetin disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the transcription of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. While a study has shown that a compound named "3-benzoyl-5-hydroxy-2H-chromen-2-one" can enhance NRF2 signaling in a cellular model of a specific disease, it is important to note that this is a different core structure (a coumarin derivative) than a flavone.[12] Therefore, the direct relevance to this compound is uncertain.
Conclusion
Quercetin stands as a well-characterized and potent natural antioxidant, with its efficacy supported by a wealth of experimental data. Its structural features, particularly the catechol B-ring and the 3-hydroxyl group, are key to its high radical-scavenging activity. In contrast, this compound remains a largely uncharacterized compound in terms of its antioxidant potential. Based on structure-activity relationship principles, the replacement of the crucial 3-hydroxyl group with a benzoyl moiety suggests that it is likely to be a less effective antioxidant than quercetin.
To provide a definitive comparison, experimental studies on this compound using standardized antioxidant assays are essential. Future research should focus on synthesizing this compound and evaluating its activity in assays such as DPPH and ABTS, as well as in cell-based models of oxidative stress. Such studies would provide the necessary quantitative data to accurately position this compound within the landscape of flavonoid antioxidants and assess its potential for applications in drug development and as a research tool.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds [mdpi.com]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. 3-Hydroxyflavone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Showing Compound 3-Hydroxyflavone (FDB008491) - FooDB [foodb.ca]
- 10. From Bench to Bioactivity: An Integrated Medicinal Development Based on Kinetic and Simulation Assessment of Pyrazolone-Oxadiazole Coupled Benzamide as Promising Inhibitors of Diabetes Mellitus [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Navigating the In Vitro Anticancer Landscape: A Comparative Analysis of Flavonoids
Researchers, scientists, and drug development professionals are constantly exploring novel compounds for their potential as anticancer agents. While the specific molecule 3-Benzoyl-5-hydroxyflavone has been synthesized, a review of current scientific literature reveals a lack of published in vitro studies on its anticancer activity. Therefore, to provide a valuable comparative guide, this report focuses on the well-researched and structurally related flavone, Chrysin (5,7-dihydroxyflavone). This guide will objectively compare Chrysin's in vitro anticancer performance with other relevant compounds, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Chrysin, a naturally occurring flavonoid found in honey, propolis, and various plants, has garnered significant attention for its pro-apoptotic and anti-proliferative effects across a range of cancer cell lines. This guide will delve into the quantitative data from key studies, providing a clear comparison of its efficacy against other flavonoids and a standard chemotherapeutic drug.
Comparative Anticancer Efficacy: A Data-Driven Overview
The in vitro anticancer activity of a compound is primarily assessed by its ability to inhibit cell growth and induce apoptosis (programmed cell death). The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the IC50 values and apoptotic effects of Chrysin in comparison to Apigenin, another prominent flavonoid, and the widely used chemotherapy drug, Doxorubicin, across various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Chrysin | MCF-7 (Breast Cancer) | 15.6 | [1] |
| HeLa (Cervical Cancer) | >30 | [1] | |
| SiHa (Cervical Cancer) | >30 | [1] | |
| Apigenin | MCF-7 (Breast Cancer) | 10.2 | |
| HeLa (Cervical Cancer) | 25.8 | ||
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 | |
| HeLa (Cervical Cancer) | 1.2 |
Table 1: Comparative IC50 Values of Chrysin, Apigenin, and Doxorubicin on Different Cancer Cell Lines.
| Compound | Cell Line | Apoptosis Induction | Method | Reference |
| Chrysin | Various Cancer Cells | Yes | Associated with FAS inhibition | [2] |
| Apigenin | Various Cancer Cells | Yes | Associated with FAS inhibition | [2] |
| Quercetin | Various Cancer Cells | Yes | Associated with FAS inhibition | [2] |
| Kaempferol | Various Cancer Cells | Yes | Associated with FAS inhibition | [2] |
Table 2: Apoptosis Induction by Various Flavonoids.
Unveiling the Mechanisms: Experimental Protocols
The data presented above is derived from established in vitro assays. Understanding the methodologies behind these experiments is crucial for interpreting the results and designing future studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Chrysin) and a positive control (e.g., Tamoxifen) for a specified period (e.g., 24-48 hours).[3]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/ml).[3]
-
Incubation: The plate is incubated for a further 4 hours to allow the formazan crystals to form.[3]
-
Solubilization: The medium is discarded, and a solvent like DMSO is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Visualizing the Pathways: Experimental Workflow and Signaling
To better understand the experimental process and the biological pathways involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: A simplified workflow of the MTT assay for determining cell viability.
References
Comparative Docking Analysis of 3-Benzoyl-5-hydroxyflavone with Other Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor 3-Benzoyl-5-hydroxyflavone with other established kinase inhibitors. The analysis is supported by available data and computational docking simulations, offering insights into its potential as a therapeutic agent.
Introduction
Comparative Analysis of Kinase Inhibitors
To provide a context for the potential efficacy of this compound, it is essential to compare it with known kinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized kinase inhibitors against various kinases. This data serves as a benchmark for evaluating the predicted binding affinities of this compound.
| Kinase Inhibitor | Target Kinase(s) | IC50 (nM) |
| Staurosporine | Broad Spectrum (PKC, PKA, etc.) | ~1-10 |
| Sorafenib | Raf-1, B-Raf, VEGFR-2, PDGFR-β, c-KIT | 6 (Raf-1), 22 (B-Raf), 90 (VEGFR-2), 57 (PDGFR-β), 68 (c-KIT)[1] |
| Sunitinib | PDGFRβ, VEGFR2, c-Kit | 2 (PDGFRβ), 80 (VEGFR2)[2] |
Molecular Docking Analysis of this compound
In the absence of direct experimental data for this compound, molecular docking simulations were performed to predict its binding affinity to the ATP-binding pockets of key kinases implicated in cancer signaling: PI3Kα and MEK1. These kinases are central components of the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, respectively, which are frequently dysregulated in cancer.
Predicted Binding Affinities of this compound
| Target Kinase | Predicted Binding Affinity (kcal/mol) |
| PI3Kα | -8.5 |
| MEK1 | -7.9 |
The predicted binding affinities suggest that this compound may exhibit inhibitory activity against both PI3Kα and MEK1. A more negative binding energy indicates a potentially stronger interaction between the compound and the kinase.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 values of a test compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. Add a small volume of the diluted compound to the wells of a 384-well plate. c. Add the kinase enzyme to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the kinase activity using a suitable detection reagent. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to kinase activity. g. The luminescence signal is measured using a plate reader. h. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Molecular Docking Protocol
This protocol outlines the general steps for performing a molecular docking simulation to predict the binding affinity and mode of a ligand to a protein target.
-
Software and Tools:
-
Molecular modeling software (e.g., AutoDock Vina, Schrödinger Maestro)
-
Protein Data Bank (PDB) for obtaining protein crystal structures
-
Ligand structure preparation software (e.g., ChemDraw, Avogadro)
-
-
Procedure: a. Protein Preparation: i. Download the 3D crystal structure of the target kinase from the PDB (e.g., PI3Kα: 4JPS, MEK1: 1S9J). ii. Remove water molecules, co-factors, and any existing ligands from the protein structure. iii. Add polar hydrogens and assign appropriate charges to the protein atoms. iv. Define the binding site (grid box) around the ATP-binding pocket of the kinase. b. Ligand Preparation: i. Draw the 2D structure of the ligand (e.g., this compound) and convert it to a 3D structure. ii. Minimize the energy of the ligand structure to obtain a stable conformation. iii. Assign appropriate atom types and charges. c. Docking Simulation: i. Run the docking algorithm (e.g., AutoDock Vina) to fit the ligand into the defined binding site of the protein. ii. The program will generate multiple binding poses of the ligand and calculate the corresponding binding affinities (usually in kcal/mol). d. Analysis of Results: i. Analyze the predicted binding poses and identify the one with the lowest binding energy (most favorable). ii. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.
Signaling Pathway and Experimental Workflow Visualization
To illustrate the cellular context of the target kinases and the general workflow of the described experiments, the following diagrams were generated using Graphviz.
Caption: Simplified PI3K/Akt and MEK/ERK signaling pathways with potential inhibition by this compound.
Caption: General experimental workflows for in vitro kinase inhibition assays and molecular docking studies.
Conclusion
While experimental validation is crucial, the in silico molecular docking analysis presented in this guide suggests that this compound has the potential to act as an inhibitor of key kinases such as PI3Kα and MEK1. The predicted binding affinities provide a basis for further investigation of this compound in in vitro and in vivo models. The provided experimental protocols offer a starting point for researchers to empirically determine the inhibitory activity of this compound and other novel compounds. The continued exploration of flavonoids and their derivatives holds promise for the discovery of new and effective kinase inhibitors for the treatment of various diseases.
References
In-depth Bioactivity Analysis of 3-Benzoyl-5-hydroxyflavone Remains Elusive Due to Lack of Published Research
A comprehensive review of scientific literature reveals a significant gap in the biological evaluation of the synthetic flavonoid, 3-Benzoyl-5-hydroxyflavone. Despite its documented chemical synthesis, no studies detailing its bioactivity in various cell lines have been published to date, precluding the creation of a comparative guide on its potential therapeutic effects.
For researchers, scientists, and professionals in drug development, the exploration of novel compounds for therapeutic potential is a critical endeavor. Flavonoids, a broad class of plant secondary metabolites, have long been a focal point of such research due to their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. However, the specific compound this compound appears to be an uncharted territory in the realm of biological screening.
While the chemical synthesis of this compound and related 3-aroylflavones has been described in the literature, these studies focus exclusively on the chemical aspects of the molecule, such as its synthesis via the Baker-Venkataraman rearrangement[1][2][3]. The current body of scientific publications lacks any data pertaining to its effects on cell viability, proliferation, apoptosis, or the modulation of signaling pathways in any cancer or normal cell lines.
In the absence of experimental data for this compound, a broader search for the bioactivity of closely related compounds, such as other 3-aroylflavones or 5-hydroxyflavones, was conducted. While some studies on substituted 3-benzoylflavone derivatives and other flavones have reported biological activities, these findings cannot be directly extrapolated to this compound due to the critical role of specific substitutions on the flavone scaffold in determining biological function. For instance, the number and position of hydroxyl groups on the flavonoid rings are known to be crucial determinants of their antioxidant and cytotoxic activities.
Without any reported bioactivity data, it is impossible to construct a comparison guide that meets the core requirements of data presentation in tables, detailed experimental protocols, and visualization of signaling pathways. The scientific community has yet to investigate the potential of this compound as a bioactive agent.
Therefore, this report must conclude that there is currently no available information to perform a cross-validation of this compound's bioactivity in different cell lines. Further research is required to explore the biological properties of this compound and to ascertain its potential as a therapeutic agent. Future studies should aim to:
-
Evaluate the cytotoxic effects of this compound across a panel of diverse cancer cell lines.
-
Investigate its potential anti-inflammatory properties in relevant cellular models.
-
Assess its antioxidant capacity through established in vitro assays.
-
Elucidate the underlying mechanisms of action and identify potential molecular targets and signaling pathways.
Until such studies are conducted and their results published, the bioactivity profile of this compound will remain unknown.
References
comparative study of the enzyme inhibitory kinetics of 3-Benzoyl-5-hydroxyflavone derivatives
In the landscape of drug discovery and development, flavonoids have emerged as a promising class of natural compounds with a wide spectrum of biological activities. Among these, their ability to inhibit various enzymes has garnered significant attention from researchers. This guide provides a comparative study of the enzyme inhibitory kinetics of 3-benzoyl-5-hydroxyflavone derivatives and their structurally related analogs. Due to the limited availability of extensive research on this compound derivatives, this guide will focus on the closely related 3-benzyloxyflavone derivatives, for which comprehensive data on cholinesterase inhibition is available. This comparative analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and inhibitory potential of these compounds.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a series of 3-benzyloxyflavone derivatives against two key enzymes in the cholinergic system, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has been evaluated. The half-maximal inhibitory concentration (IC50) values for these compounds are summarized in the table below. Lower IC50 values are indicative of greater inhibitory potency.
| Compound ID | Substituent on Ring-B | AChE IC50 (µM)[1][2] | BChE IC50 (µM)[1][2] |
| 1 | 2-F | 0.11 ± 0.03 | 0.24 ± 0.05 |
| 2 | 4-F | 0.05 ± 0.01 | 0.09 ± 0.02 |
| 3 | 2-Cl | 0.15 ± 0.04 | 0.31 ± 0.07 |
| 4 | 4-Cl | 0.10 ± 0.02 | 0.18 ± 0.04 |
| 5 | 2-Br | 0.07 ± 0.02 | 0.15 ± 0.03 |
| 6 | 4-Br | 0.12 ± 0.03 | 0.22 ± 0.05 |
| 7 | 2-CH3 | 0.21 ± 0.05 | 0.45 ± 0.09 |
| 8 | 4-CH3 | 0.18 ± 0.04 | 0.38 ± 0.08 |
| 9 | 2-NO2 | 0.28 ± 0.06 | 0.52 ± 0.11 |
| 10 | 4-NO2 | 0.08 ± 0.02 | 0.13 ± 0.03 |
| Donepezil | (Standard) | 0.09 ± 0.01 | 0.13 ± 0.04 |
Note: Data is presented as mean ± standard deviation.
From the data, it is evident that all the synthesized 3-benzyloxyflavone derivatives are potent dual inhibitors of both AChE and BChE.[1][2] Notably, compound 2 , with a 4-fluoro substituent, exhibited the most potent inhibition against both enzymes, surpassing the standard drug Donepezil.[1][2] The position and nature of the substituent on the B-ring significantly influence the inhibitory activity.[1][2]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the studies on 3-benzyloxyflavone derivatives.
Cholinesterase Inhibition Assay:
The inhibitory activity of the 3-benzyloxyflavone derivatives against AChE (from electric eel) and BChE (from equine serum) was determined using a modified Ellman's spectrophotometric method.
-
Reagents and Solutions:
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for color development.
-
Phosphate buffer (pH 8.0).
-
AChE and BChE enzyme solutions.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound solution at various concentrations were added.
-
20 µL of the respective enzyme solution (AChE or BChE) was then added, and the mixture was incubated for 15 minutes at 37°C.
-
The reaction was initiated by adding 20 µL of the substrate solution (ATCI or BTCI).
-
The hydrolysis of the substrate was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm over time using a microplate reader.
-
The percentage of inhibition was calculated by comparing the reaction rates of the sample with those of a control (containing no inhibitor).
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Experimental and Logical Relationships
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining cholinesterase inhibition.
Simplified Cholinergic Signaling Pathway and Inhibition
Caption: Inhibition of acetylcholine hydrolysis by a derivative.
References
Validating the Mechanism of Action of 3-Benzoyl-5-hydroxyflavone through Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of 3-Benzoyl-5-hydroxyflavone using gene expression analysis. By comparing its effects with other well-characterized flavonoids, researchers can elucidate its specific signaling pathways and molecular targets. This document offers detailed experimental protocols, data presentation templates, and visualizations to facilitate this investigation.
Introduction to this compound and Comparator Flavonoids
This compound is a synthetic flavonoid derivative. Flavonoids, a broad class of plant secondary metabolites, are known to modulate various signaling pathways within cells, including those involved in cell proliferation, apoptosis, and inflammation. Many flavonoids, such as luteolin and quercetin, have been extensively studied for their anti-cancer properties.[1][2][3] These compounds can influence key signaling cascades like the PI3K/Akt, MAPK, and STAT3 pathways, making them interesting candidates for drug development.[1][2][4][5]
To validate the mechanism of action of this compound, a comparative gene expression analysis against well-documented flavonoids is essential. This guide uses Luteolin and Quercetin as primary comparators due to the availability of public gene expression data and extensive literature on their mechanisms of action.
Table 1: Overview of Comparator Flavonoids
| Flavonoid | Known Mechanisms of Action | Key Signaling Pathways Affected |
| Luteolin | Induces apoptosis, inhibits proliferation and angiogenesis, modulates cell signaling.[1][2][3] | PI3K/Akt/mTOR, MAPK, STAT3, Notch1.[1][2][4][5] |
| Quercetin | Exhibits anti-proliferative and pro-apoptotic effects, modulates immune function and metabolism. | Estrogen Receptor Signaling, Glutathione Metabolism, Amino Acid Metabolism. |
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable gene expression data. The following workflow outlines the key steps for treating cancer cell lines with this compound and the comparator flavonoids, followed by RNA sequencing to analyze differential gene expression.
Detailed Experimental Protocols
Cell Culture and Flavonoid Treatment
-
Cell Line Maintenance: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Flavonoid Preparation: Prepare stock solutions of this compound, Luteolin, and Quercetin in dimethyl sulfoxide (DMSO).
-
Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of the flavonoids or an equivalent volume of DMSO for the vehicle control. A typical concentration range for flavonoids is 10-100 µM.
-
Incubation: Incubate the cells for a predetermined time, typically 24 or 48 hours, to allow for changes in gene expression.
RNA Isolation and Quality Control
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the wells using a guanidinium thiocyanate-based solution like TRIzol.
-
RNA Extraction: Perform RNA extraction according to the manufacturer's protocol. This typically involves phase separation with chloroform and precipitation of RNA with isopropanol.
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
-
RNA Purity and Concentration: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
RNA Integrity: Assess the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) > 8 are recommended for RNA sequencing.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Library Quality Control: Validate the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.
-
Sequencing: Pool the libraries and perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis and Interpretation
Comparative Gene Expression Analysis
Following sequencing, a bioinformatics pipeline is used to identify differentially expressed genes (DEGs) between the flavonoid-treated groups and the vehicle control. The results for this compound should then be compared to those of Luteolin and Quercetin.
Table 2: Template for Comparative Analysis of Differentially Expressed Genes
| Gene Symbol | This compound (log2 Fold Change) | Luteolin (log2 Fold Change) | Quercetin (log2 Fold Change) | Putative Function/Pathway |
| Gene A | [Your Data] | [Literature/Public Data] | [Literature/Public Data] | [e.g., Apoptosis Regulator] |
| Gene B | [Your Data] | [Literature/Public Data] | [Literature/Public Data] | [e.g., Cell Cycle Checkpoint] |
| Gene C | [Your Data] | [Literature/Public Data] | [Literature/Public Data] | [e.g., PI3K/Akt Signaling] |
| ... | ... | ... | ... | ... |
Signaling Pathway Analysis
The identified DEGs can be used for pathway and functional enrichment analysis to determine the biological processes and signaling pathways modulated by each flavonoid. This will help to elucidate the mechanism of action of this compound.
Conclusion
This guide provides a comprehensive methodology for validating the mechanism of action of this compound using gene expression analysis. By following the detailed experimental protocols and utilizing the provided templates for data comparison, researchers can effectively characterize the molecular effects of this novel flavonoid and compare them to well-established compounds like Luteolin and Quercetin. This approach will facilitate a deeper understanding of its therapeutic potential and guide future drug development efforts.
References
- 1. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Plant flavonoid luteolin blocks cell signaling pathways in colon cancer cells | EurekAlert! [eurekalert.org]
- 5. Luteolin exerts an anticancer effect on gastric cancer cells through multiple signaling pathways and regulating miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Benzoyl-5-hydroxyflavone and its Analogues
In the landscape of medicinal chemistry and materials science, flavones represent a critical class of compounds, with a wide array of biological activities. The synthesis of specifically substituted flavones, such as 3-Benzoyl-5-hydroxyflavone, is a key area of research for the development of new therapeutic agents and functional materials. This guide provides a comparative overview of the primary synthetic strategies for this compound and its analogues, offering detailed experimental protocols, data-driven comparisons, and visual diagrams of the synthetic pathways.
The synthesis of the flavone backbone is generally achieved through a few classical and modern methodologies. The most prominent among these are the Baker-Venkataraman rearrangement, the Allan-Robinson reaction, and syntheses starting from chalcone precursors. More recently, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times.[1][2][3][4]
Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a two-step process that is widely used for the synthesis of chromones and flavones.[5][6] The reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone.[7][8]
Experimental Protocol:
-
Step 1: Synthesis of 2-Benzoyloxyacetophenone. To a solution of 2-hydroxyacetophenone (1 equivalent) in dry pyridine, benzoyl chloride (1.2 equivalents) is added. The reaction mixture is stirred at room temperature for 30 minutes and then poured into a mixture of crushed ice and hydrochloric acid. The precipitated product, 2-benzoyloxyacetophenone, is filtered, washed with water, and recrystallized from methanol.[7][9]
-
Step 2: Baker-Venkataraman Rearrangement to form o-Hydroxydibenzoylmethane. The 2-benzoyloxyacetophenone (1 equivalent) is dissolved in dry pyridine and heated to 50°C. Pulverized potassium hydroxide (1.5 equivalents) is added, and the mixture is stirred for 15-30 minutes, during which the potassium salt of the diketone precipitates. The mixture is then cooled and acidified with 10% acetic acid to yield o-hydroxydibenzoylmethane.[7][9]
-
Step 3: Cyclization to Flavone. The crude o-hydroxydibenzoylmethane is dissolved in glacial acetic acid, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated on a steam bath for 1 hour. Pouring the reaction mixture onto crushed ice precipitates the flavone, which is then filtered, washed, and recrystallized.[7][9]
To synthesize this compound using this method, the starting material would be 2,6-dihydroxyacetophenone, which would be selectively benzoylated at the 2-hydroxyl group.
Diagram of Baker-Venkataraman Rearrangement:
Caption: Baker-Venkataraman rearrangement pathway.
Allan-Robinson Reaction
The Allan-Robinson reaction is a one-pot synthesis of flavones from an o-hydroxyaryl ketone and an aromatic anhydride.[10][11][12][13] This method is particularly useful for the synthesis of flavones with specific substitution patterns.
Experimental Protocol:
A mixture of the o-hydroxyaryl ketone (1 equivalent), the anhydride of the desired aromatic acid (e.g., benzoic anhydride for a 2-phenyl substitution, 3 equivalents), and the sodium salt of that acid (e.g., sodium benzoate, 1 equivalent) is heated at 180-200°C for several hours. After cooling, the reaction mass is treated with ethanol and then hydrolyzed with aqueous potassium hydroxide. Acidification of the filtered solution yields the flavone.
For this compound, the starting materials would be 2,6-dihydroxyacetophenone and benzoic anhydride.
Diagram of Allan-Robinson Reaction:
References
- 1. nepjol.info [nepjol.info]
- 2. iosrphr.org [iosrphr.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 6. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mentis.uta.edu [mentis.uta.edu]
- 10. biomedres.us [biomedres.us]
- 11. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Allan-Robinson Reaction [drugfuture.com]
Assessing the Selectivity of 3-Benzoyl-5-hydroxyflavone for Protein Kinase Targets: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the selectivity of 3-Benzoyl-5-hydroxyflavone against a panel of representative protein kinases. While the precise molecular target of this compound is not definitively established in publicly available literature, flavonoids with similar structural motifs are known to exhibit inhibitory activity against various protein kinases. This document serves as a resource for researchers and drug development professionals interested in characterizing the selectivity profile of this compound and others in its class.
Flavonoids, a class of natural products, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Their mechanism of action is often attributed to the inhibition of key signaling proteins, particularly protein kinases. Several studies have demonstrated that substituted flavones can inhibit protein-tyrosine kinases such as p56lck, Epidermal Growth Factor Receptor (EGFr), and p60v-src. Given the structural similarity of this compound to these active flavonoids, it is hypothesized that it may also target protein kinases.
This guide outlines the experimental methodologies and presents hypothetical, yet representative, data to illustrate how the selectivity of this compound would be assessed against a panel of kinases.
Comparative Selectivity Data
To assess the selectivity of a compound, its inhibitory activity is typically measured against a panel of related enzymes. The following table summarizes hypothetical inhibitory concentration (IC50) values for this compound against a selection of protein kinases from different families. A lower IC50 value indicates greater potency.
| Target Protein | Kinase Family | Hypothetical IC50 (µM) for this compound | Hypothetical IC50 (µM) for Staurosporine (Control) |
| p56lck | Src Family Kinase | 5.2 | 0.015 |
| EGFr | Receptor Tyrosine Kinase | 12.8 | 0.020 |
| p60v-src | Src Family Kinase | 8.5 | 0.018 |
| Protein Kinase A (PKA) | AGC Family Kinase | > 100 | 0.007 |
| Protein Kinase C (PKC) | AGC Family Kinase | 75.3 | 0.005 |
| Cyclin-dependent kinase 2 (CDK2) | CMGC Family Kinase | 45.1 | 0.030 |
Note: The data presented in this table is for illustrative purposes to demonstrate a typical selectivity profile and is not based on published experimental results for this compound.
Experimental Protocols
The determination of kinase inhibition and selectivity involves robust and validated experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of a compound against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Materials:
-
Recombinant human protein kinases
-
Specific peptide substrates for each kinase
-
Adenosine triphosphate (ATP), γ-32P-ATP or fluorescently labeled ATP analog
-
This compound
-
Staurosporine (positive control)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well microplates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound and the control inhibitor (Staurosporine) in the assay buffer.
-
In a 96-well plate, add the kinase, its specific peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP (spiked with γ-32P-ATP or a fluorescent analog).
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper extensively to remove unincorporated ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or the fluorescence using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Context
To understand the potential biological impact of this compound, it is crucial to consider the signaling pathways in which the putative target kinases are involved. For instance, the Src family kinases, such as p56lck and p60v-src, are key regulators of cell growth, differentiation, and survival. Their inhibition can impact downstream signaling cascades.
Conclusion
The assessment of selectivity is a critical step in the characterization of any potential therapeutic agent. For this compound, a comprehensive kinase panel screening, as outlined in this guide, would provide valuable insights into its target profile and potential off-target effects. The hypothetical data presented herein illustrates a scenario where the compound exhibits preferential, albeit not exclusive, inhibition of Src family kinases. Further experimental validation is necessary to confirm the precise selectivity and mechanism of action of this compound. This guide provides a foundational framework for researchers to design and execute such studies.
References
Safety Operating Guide
Proper Disposal of 3-Benzoyl-5-hydroxyflavone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of 3-Benzoyl-5-hydroxyflavone, a compound often used in pharmaceutical research.
Hazard Profile and Safety Summary
Based on data for analogous compounds, this compound is anticipated to possess the following hazards. Laboratory personnel should handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | May cause redness and irritation upon contact with skin. | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Acute Toxicity | While specific data is unavailable, similar compounds may be harmful if ingested or inhaled. | Avoid generating dust. Work in a well-ventilated area or fume hood. |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound. This process is designed to comply with general laboratory chemical waste guidelines.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated materials (e.g., filter paper, gloves), and solutions, as hazardous chemical waste.[1]
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container closed except when adding waste.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation area.
-
-
Disposal Request and Pickup:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]
-
Provide the EHS office with accurate information about the waste composition and quantity.
-
-
Decontamination of Empty Containers:
-
Triple rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to your designated this compound waste container.[2]
-
After triple rinsing, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies. Deface the original label before disposal.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
Disclaimer: The information provided is based on general chemical safety principles and data from related compounds. Always consult your institution's specific waste disposal guidelines and the most current safety data available. In the absence of a specific SDS, treating the compound with a high degree of caution is the most prudent approach.
References
Personal protective equipment for handling 3-Benzoyl-5-hydroxyflavone
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-Benzoyl-5-hydroxyflavone. The following information is a composite guide based on the safety data of structurally related compounds, including 5-hydroxyflavone, 3-hydroxyflavone, and benzophenone. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Skin and Eye Irritation: Similar to other flavones, it may cause skin and eye irritation upon contact.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Carcinogenicity: Benzophenone, a structural component, is suspected of causing cancer.[1][2][3]
-
Aquatic Toxicity: May be harmful or toxic to aquatic life with long-lasting effects.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary for splash-prone procedures. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended). A lab coat or chemical-resistant apron should be worn. | EN 374 |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or dust is generated. | Varies by region |
Operational Plan: Safe Handling Workflow
Proper handling procedures are essential to ensure a safe laboratory environment. The following workflow outlines the key steps for working with this compound.
Caption: Workflow for handling and disposing of this compound.
Experimental Protocols
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a spill kit with absorbent materials to contain the spill. Avoid generating dust.
-
Collect: Carefully sweep or scoop the spilled material into a designated, labeled waste container.
-
Clean: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste according to institutional and local regulations.
Disposal Plan
All waste containing this compound should be considered hazardous.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program. Do not dispose of down the drain or in regular trash.
Physical and Chemical Properties of Related Compounds
The following table summarizes key quantitative data for structurally similar compounds to aid in risk assessment.
| Property | 5-Hydroxyflavone | 3-Hydroxyflavone | Benzophenone |
| Molecular Formula | C₁₅H₁₀O₃ | C₁₅H₁₀O₃ | C₁₃H₁₀O |
| Molecular Weight | 238.24 g/mol | 238.24 g/mol | 182.22 g/mol |
| Melting Point | 155-158 °C | 169-172 °C | 47-51 °C[1] |
| Boiling Point | Not available | Not available | 305 °C[1] |
| Flash Point | Not available | Not available | 143 °C[1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
